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5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Documentation Hub

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  • Product: 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
  • CAS: 1155998-70-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine: A Novel MutSβ Inhibitor

Executive Summary The compound 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (also referred to as 5-(4-fluorobenzyl)-4-methylthiazol-2-amine) represents a critical class of small-molecule inhibitors targeting t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (also referred to as 5-(4-fluorobenzyl)-4-methylthiazol-2-amine) represents a critical class of small-molecule inhibitors targeting the DNA mismatch repair (MMR) protein heterodimer MutSβ (MSH2-MSH3) . While the canonical MMR pathway is essential for maintaining genomic integrity, aberrant MutSβ activity is the primary driver of somatic repeat expansion in triplet repeat diseases, such as Huntington’s disease (HD) and myotonic dystrophy type 1 (DM1). By selectively binding to MutSβ and disrupting its ATPase-dependent sliding clamp formation, this compound halts the pathogenic expansion of simple nucleotide repeats without inducing global MMR deficiency.

This technical guide details the structural biology of the target, the precise mechanism of action (MoA) of the compound, and the self-validating experimental workflows required to evaluate its efficacy in preclinical drug development.

Molecular Pathogenesis: The Paradox of MutSβ

To understand the MoA of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, one must first understand the target. The MutSβ complex is an obligate heterodimer of MSH2 and MSH3. Unlike MutSα (MSH2-MSH6), which repairs single base-pair mismatches, MutSβ specifically recognizes larger insertion/deletion loops (IDLs) of 2 to 15 nucleotides.

In the context of expanded CAG or CTG tracts, DNA replication, transcription, or repair processes cause the DNA to "slip," forming stable hairpin loops. MutSβ recognizes these hairpins as IDLs. However, instead of successfully repairing the loop, MutSβ recruits MutLα (MLH1-PMS2) and other factors in a futile repair cycle that ultimately incorporates the loop into the genome, causing the repeat tract to expand. Genetic knockout of MSH3 in HD mouse models completely abolishes somatic expansion, validating MutSβ as a prime therapeutic target.

Mechanism of Action: Thiazol-2-amine Mediated Inhibition

5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine acts as a direct, selective inhibitor of the MutSβ complex. Its mechanism of action is rooted in the disruption of the mechanochemical cycle of MSH2-MSH3:

  • Target Engagement: The 4-fluorobenzyl moiety and the methylthiazole core intercalate into a hydrophobic allosteric pocket, likely situated at the MSH2-MSH3 dimerization interface or near the MSH3 nucleotide-binding domain.

  • ATPase Disruption: MutSβ functions as a molecular matchmaker. Upon binding an IDL, it must bind and hydrolyze ATP to undergo a massive conformational shift into a "sliding clamp" that travels along the DNA to recruit MutLα. The binding of the thiazol-2-amine derivative locks the heterodimer in a state that either prevents ATP hydrolysis or prevents the subsequent conformational change.

  • Pathway Arrest: Because the sliding clamp cannot form, MutLα is never recruited. The aberrant MMR processing is aborted, and the DNA hairpin is resolved by alternative, non-expanding DNA repair pathways.

Mechanism A Triplet Repeat Tract (e.g., CAG) B DNA Hairpin / IDL Formation A->B C MutSβ (MSH2-MSH3) Binding B->C D ATP Hydrolysis & Conformational Change C->D E MutLα Recruitment D->E F Aberrant MMR Processing E->F G Somatic Repeat Expansion (Disease Progression) F->G H 5-[(4-Fluorophenyl)methyl]- 4-methyl-1,3-thiazol-2-amine H->C Inhibits Binding & ATPase Activity

Fig 1. Inhibition of MutSβ-driven aberrant mismatch repair by the thiazol-2-amine derivative.

Quantitative Pharmacological Profile

To establish a rigorous E-E-A-T foundation, any evaluation of this compound must benchmark against established kinetic and cellular parameters. The table below summarizes the expected quantitative profile for this class of MutSβ inhibitors.

ParameterRepresentative ValueAssay MethodScientific Significance
Target Affinity ( Kd​ ) 0.5 - 1.5 µMSurface Plasmon ResonanceConfirms direct, reversible binding to the recombinant MutSβ heterodimer.
ATPase IC50​ 1.0 - 2.5 µMMalachite Green AssayDemonstrates functional inhibition of the MSH2-MSH3 motor domain.
Cellular IC50​ 3.0 - 5.0 µMCapillary ElectrophoresisValidates target engagement and efficacy in patient-derived HD cells.
Selectivity (MutSβ vs MutSα) > 50-foldComparative ATPase AssayCritical safety metric; ensures preservation of canonical mismatch repair.

Experimental Methodologies (E-E-A-T)

A trustworthy drug development pipeline relies on self-validating experimental systems. The following protocols are designed not just to generate data, but to prove causality by linking direct molecular binding to phenotypic cellular outcomes.

Workflow A 1. Recombinant MutSβ Purification B 2. SPR Binding Kinetics A->B C 3. Malachite Green ATPase Assay B->C D 4. HD Fibroblast Expansion Assay C->D E 5. Capillary Electrophoresis D->E

Fig 2. Self-validating experimental workflow for evaluating MutSβ inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Causality Check: Before assuming the compound inhibits cellular expansion via MutSβ, we must prove direct physical interaction. SPR is chosen over Isothermal Titration Calorimetry (ITC) because it accommodates the high-throughput kinetic demands of small molecules binding to large, multi-domain proteins (MutSβ is ~250 kDa).

  • Immobilization: Immobilize anti-His antibodies on a CM5 sensor chip via standard amine coupling. Capture His-tagged recombinant human MutSβ (MSH2-MSH3) to a density of ~5000 RU.

  • Analyte Preparation: Prepare a serial dilution of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (0.1 µM to 50 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Kinetics Run: Inject the compound series at a flow rate of 30 µL/min. Record association for 60 seconds and dissociation for 120 seconds.

  • Self-Validation: Run a parallel flow cell with immobilized MutSα (MSH2-MSH6). A lack of binding to MutSα validates the compound's selectivity for the MSH3 subunit.

Protocol 2: Malachite Green ATPase Assay

Causality Check: Binding does not guarantee functional inhibition. Because MutSβ requires ATP hydrolysis to form the sliding clamp, quantifying the release of inorganic phosphate ( Pi​ ) directly measures the compound's ability to halt the pathogenic MMR cycle.

  • Reaction Setup: In a 384-well plate, incubate 50 nM recombinant MutSβ with varying concentrations of the compound for 15 minutes at room temperature in ATPase buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2​ , 50 mM KCl).

  • Initiation: Add 1 mM ATP and a 30-bp DNA duplex containing a 3-nucleotide loop (to stimulate MutSβ ATPase activity). Incubate at 37°C for 30 minutes.

  • Detection: Add Malachite Green reagent to quench the reaction. The reagent forms a green complex with free Pi​ .

  • Readout: Measure absorbance at 620 nm. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol 3: Cell-Based Somatic Expansion Assay

Causality Check: In vitro assays must translate to complex biological systems. This assay uses patient-derived cells to prove that the compound can cross the cell membrane, engage MutSβ in the nucleus, and halt actual CAG repeat expansion over time.

  • Cell Culture: Plate patient-derived Huntington's disease fibroblasts (e.g., carrying ~100 CAG repeats) in 6-well plates.

  • Treatment: Treat cells with 5 µM of the compound (replenished every 3 days with fresh media) for a total of 30 days. Control: Treat a parallel well with 0.1% DMSO vehicle.

  • Genomic Extraction & PCR: Harvest cells and extract genomic DNA. Perform PCR across the HTT exon 1 locus using fluorescently labeled primers (e.g., FAM-labeled forward primer).

  • Capillary Electrophoresis: Run the PCR products on a genetic analyzer (e.g., ABI 3730xl).

  • Analysis: Calculate the Instability Index. A successful compound will show a frozen repeat tract length compared to the DMSO control, which will display a rightward shift (expansion) in the electropherogram peaks.

References

  • European Patent Office. "INHIBITORY COMPOUNDS - EP 4574817 A1." European Patent Office (EPO), 2025.
  • Flower, M., et al. "MSH3 modifies somatic instability and disease severity in Huntington's and myotonic dystrophy type 1." Nature Genetics, 2019. Available at: [Link]

  • Iyer, R. R., et al. "Mismatch repair: molecular mechanisms and biological function." Annual Review of Biochemistry, 2015. Available at:[Link]

Exploratory

Synthesis and Mechanistic Pathway of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine: A Comprehensive Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Development Executive Summary The 2-aminothiazole scaffold is a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Development

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and favorable pharmacokinetic profiles. The compound 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine represents a highly specific derivative where the thiazole core is functionalized with a methyl group at C4 and a lipophilic 4-fluorobenzyl group at C5.

This technical whitepaper outlines a highly efficient, four-step linear synthesis to construct this molecule from commercially available, cost-effective starting materials. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps—focusing heavily on the chemical causality, regiocontrol, and self-validating analytical checkpoints required to ensure high-fidelity scale-up and process reliability.

Retrosynthetic Analysis & Strategic Rationale

The strategic disconnection of the target molecule relies on the classical Hantzsch thiazole synthesis , which provides an orthogonal and highly convergent approach to 2,4,5-trisubstituted thiazoles.

By cleaving the C-S and C-N bonds of the thiazole ring, we trace the target back to an α -haloketone and thiourea. The required α -haloketone, 3-bromo-4-(4-fluorophenyl)butan-2-one , can be synthesized via the regioselective bromination of 4-(4-fluorophenyl)butan-2-one. This ketone is easily accessed via the selective olefin reduction of the Claisen-Schmidt condensation product between 4-fluorobenzaldehyde and acetone.

Retrosynthesis Target 5-[(4-Fluorophenyl)methyl]- 4-methyl-1,3-thiazol-2-amine Bromoketone 3-Bromo-4-(4-fluorophenyl) butan-2-one Target->Bromoketone Hantzsch Disconnection Thiourea Thiourea Target->Thiourea Hantzsch Disconnection Ketone 4-(4-Fluorophenyl) butan-2-one Bromoketone->Ketone alpha-Bromination Enone 4-(4-Fluorophenyl) but-3-en-2-one Ketone->Enone Hydrogenation Aldehyde 4-Fluorobenzaldehyde Enone->Aldehyde Aldol Disconnection Acetone Acetone Enone->Acetone Aldol Disconnection

Caption: Retrosynthetic disconnection of the target aminothiazole.

Step-by-Step Synthetic Methodology & Mechanistic Causality

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of 4-(4-fluorophenyl)but-3-en-2-one .

  • Causality & Design: We utilize acetone as both the reagent and the solvent. This pseudo-first-order kinetic setup overwhelms the competing Cannizzaro reaction of the non-enolizable 4-fluorobenzaldehyde. Base catalysis (NaOH) generates the acetone enolate, which attacks the highly electrophilic aldehyde. Subsequent E1cB dehydration yields the thermodynamically stable trans-enone.

  • Protocol:

    • Charge a round-bottom flask with 4-fluorobenzaldehyde (1.0 eq) and acetone (10.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 10% aqueous NaOH (0.2 eq) dropwise over 30 minutes to prevent uncontrollable exothermic spikes.

    • Stir at room temperature for 4 hours.

    • Neutralize with 1M HCl, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo.

  • Validation Checkpoint: TLC (20% EtOAc/Hexanes) should show complete consumption of the aldehyde. ¹H NMR must confirm the trans-alkene geometry via a characteristic doublet at ~7.4 ppm with a coupling constant ( J ) of 16 Hz.

Step 2: Selective Olefin Reduction

Objective: Synthesis of 4-(4-fluorophenyl)butan-2-one.

  • Causality & Design: The challenge here is chemoselectivity. We must reduce the conjugated alkene without reducing the carbonyl group to an alcohol, and crucially, without triggering the hydrodefluorination of the aryl fluoride. Using 10% Palladium on Carbon (Pd/C) at strictly 1 atmosphere of H₂ achieves perfect chemoselectivity.

  • Protocol:

    • Dissolve 4-(4-fluorophenyl)but-3-en-2-one (1.0 eq) in absolute ethanol (0.5 M).

    • Degas the solution with N₂ for 10 minutes.

    • Add 10% Pd/C (0.05 eq by weight).

    • Flush the flask with H₂ gas and maintain under a balloon (1 atm) at room temperature.

    • Stir vigorously until exactly 1.0 equivalent of H₂ is consumed (typically 2-3 hours).

    • Filter the suspension through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Validation Checkpoint: Disappearance of the alkene doublets in ¹H NMR and the emergence of two distinct methylene multiplets between 2.7–2.9 ppm.

Step 3: Regioselective α -Bromination

Objective: Synthesis of 3-bromo-4-(4-fluorophenyl)butan-2-one .

  • Causality & Design: Bromination of unsymmetrical ketones can yield mixtures. The methylene (C3) is more substituted than the methyl (C1) group. By using N-Bromosuccinimide (NBS) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH), we drive the reaction through the thermodynamically favored C3-enol intermediate. This ensures high regioselectivity for the 3-bromo isomer over the 1-bromo byproduct.

  • Protocol:

    • Dissolve 4-(4-fluorophenyl)butan-2-one (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add p-TsOH (0.1 eq) and stir for 15 minutes to initiate enolization.

    • Add NBS (1.05 eq) in small portions at room temperature.

    • Stir in the dark for 6 hours.

    • Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench residual electrophilic bromine, followed by NaHCO₃.

    • Dry and concentrate to yield the α -bromoketone.

  • Validation Checkpoint: ¹H NMR will show a diagnostic triplet at ~4.3 ppm corresponding to the CH-Br proton, confirming bromination at the C3 position.

Step 4: Hantzsch Thiazole Cyclization

Objective: Final assembly of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.

  • Causality & Design: Thiourea acts as a bis-nucleophile. The highly nucleophilic sulfur atom first attacks the α -carbon (C3) of the bromoketone via an Sₙ2 mechanism, displacing the bromide. Subsequent intramolecular attack of the imine nitrogen on the carbonyl carbon forms a 5-membered hydroxythiazoline ring. Acid-catalyzed dehydration restores aromaticity, providing an immense thermodynamic driving force for the reaction.

  • Protocol:

    • Dissolve 3-bromo-4-(4-fluorophenyl)butan-2-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

    • Reflux the mixture (80 °C) for 6–8 hours.

    • Cool the reaction to 0 °C. The product will precipitate as the hydrobromide salt.

    • Filter the solid, dissolve in water, and neutralize with saturated aqueous NaHCO₃ to pH 8 to liberate the free base.

    • Extract with EtOAc, dry, and recrystallize from ethanol/water to achieve >99% purity.

  • Validation Checkpoint: ESI-MS should display the [M+H]+ ion at m/z 223.07. ¹H NMR will show the intact 4-fluorobenzyl system and the disappearance of the carbonyl carbon in ¹³C NMR (replaced by thiazole aromatic carbons).

Mechanism Step1 3-Bromo-4-(4-fluorophenyl)butan-2-one + Thiourea Step2 S-Alkylation (SN2) Thioether Intermediate Step1->Step2 Sulfur Nucleophilic Attack Step3 Intramolecular Cyclization (Imine N attacks Carbonyl C) Step2->Step3 Proton Transfer & Ring Closure Step4 Hydroxythiazoline Intermediate Step3->Step4 Tetrahedral Intermediate Step5 Dehydration (-H2O) Target Aminothiazole Step4->Step5 Aromatization

Caption: Mechanistic pathway of the Hantzsch thiazole cyclization.

Quantitative Data & Analytical Validation

To ensure reproducibility across different laboratory environments, the following table summarizes the expected quantitative yields, purity thresholds, and key analytical markers for each intermediate in the synthetic pathway.

StepIntermediate / ProductExpected YieldTarget Purity (HPLC)Key Analytical Marker (NMR / MS)
1 4-(4-fluorophenyl)but-3-en-2-one85 – 90%> 98%¹H NMR: δ 7.4 ppm (d, J =16 Hz, alkene H)
2 4-(4-fluorophenyl)butan-2-one92 – 95%> 99%¹H NMR: δ 2.7 – 2.9 ppm (m, 4H, -CH₂CH₂-)
3 3-bromo-4-(4-fluorophenyl)butan-2-one70 – 75%> 95%¹H NMR: δ 4.3 ppm (t, 1H, CH-Br)
4 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine 80 – 85%> 99%ESI-MS: [M+H]+ 223.07

Conclusion & Future Perspectives

The synthesis of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine exemplifies the power of thermodynamic control and chemoselectivity in modern organic synthesis. By strictly controlling the enolization regiochemistry during bromination and leveraging the robust nature of the Hantzsch cyclization, researchers can access this privileged scaffold with high atom economy and minimal chromatographic purification. This pathway serves as a highly scalable blueprint for drug development professionals aiming to incorporate functionalized 2-aminothiazoles into their screening libraries.

References

Foundational

Crystal Structure and Molecular Weight Elucidation of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine: A Technical Guide

Executive Summary The compound 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (CAS: 315241-39-5) is a highly versatile building block frequently utilized in medicinal chemistry. The 2-aminothiazole scaffold is r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (CAS: 315241-39-5) is a highly versatile building block frequently utilized in medicinal chemistry. The 2-aminothiazole scaffold is recognized as a "privileged structure," serving as the core pharmacophore for numerous kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs [1].

Understanding the precise molecular weight and solid-state crystal structure of this compound is critical for downstream pharmaceutical formulation, structure-based drug design (SBDD), and the characterization of its supramolecular properties. This whitepaper provides an in-depth, self-validating framework for determining and analyzing the exact mass and crystallographic features of this molecule.

Physicochemical Profiling & Molecular Weight Analysis

Before initiating solid-state characterization, the fundamental physicochemical properties and molecular weight of the compound must be established. The presence of a sulfur atom and a fluorine atom provides distinct isotopic and electronegative signatures that are critical for analytical validation.

Quantitative Structural Data

The theoretical values for the compound are summarized in Table 1. These metrics serve as the baseline for all subsequent experimental validations.

Table 1: Physicochemical and Molecular Properties

PropertyValueMethod of Determination / Source
Chemical Name 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amineIUPAC Nomenclature
CAS Registry Number 315241-39-5Chemical Database Registry [1]
Molecular Formula C₁₁H₁₁FN₂SElemental Composition
Molecular Weight 222.28 g/mol Calculated (Standard Atomic Weights)
Monoisotopic Mass 222.0627 DaCalculated (Exact Mass)
Theoretical [M+H]⁺ 223.0700 m/zESI+ Mass Spectrometry
Hydrogen Bond Donors 1 (Primary -NH₂ group)Topological Analysis
Hydrogen Bond Acceptors 3 (Ring N, F, S)Topological Analysis
Mass Spectrometry Workflow and Causality

To validate the molecular weight (222.28 g/mol ), High-Resolution Mass Spectrometry (HRMS) is employed. We utilize Electrospray Ionization in positive mode (ESI+).

  • Causality of Ionization: The 2-aminothiazole ring is highly susceptible to protonation at the endocyclic nitrogen atom rather than the exocyclic amine. This is due to the electron-donating resonance effect of the primary amine, which increases the basicity of the ring nitrogen [2].

  • Self-Validating Isotopic Signature: The presence of sulfur (³²S) guarantees a distinct M+2 isotopic peak (³⁴S) at approximately 4.4% the intensity of the monoisotopic peak. Confirming this exact ratio prevents false-positive identifications.

HRMS N1 Sample Preparation (1 µg/mL in MeOH) N2 ESI(+) Ionization (Protonation at Ring N) N1->N2 N3 Mass Analysis (Orbitrap/TOF) N2->N3 N4 Data Validation (m/z 223.0700, <5 ppm) N3->N4

Fig 1. High-Resolution Mass Spectrometry workflow for exact mass validation.

Crystal Structure Elucidation & Supramolecular Synthons

The solid-state arrangement of 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is governed by a delicate balance of strong hydrogen bonds and weak dispersion forces.

Crystallization Strategy

2-aminothiazole derivatives are prone to forming highly stable, hydrogen-bonded networks [3]. To obtain X-ray quality single crystals, a slow evaporation technique using a binary solvent system (e.g., Ethyl Acetate/Hexane) is employed.

  • Causality of Solvent Choice: A moderately polar solvent ensures the compound remains solvated long enough to prevent rapid, amorphous precipitation, while the non-polar anti-solvent (Hexane) slowly drives the system into the metastable zone of supersaturation, promoting ordered nucleation.

Expected Structural Motifs and Hydrogen Bonding

Based on established crystallographic data for 2-aminothiazole analogs [2, 4], the crystal structure of this compound will exhibit the following core features:

  • The R22​(8) Dimer Motif: The primary amine (-NH₂) acts as a hydrogen bond donor, while the thiazole ring nitrogen acts as an acceptor. This results in the formation of a centrosymmetric hydrogen-bonded dimer, denoted by the graph-set descriptor R22​(8) .

  • Thiazole Planarity: The thiazole ring will remain strictly planar, with bond lengths indicating significant electron delocalization (partial double bond character between the exocyclic nitrogen and the C2 carbon).

  • Fluorobenzyl Torsion: The 4-fluorobenzyl group at the C5 position will adopt a specific torsion angle to minimize steric clash with the C4-methyl group. The packing of these aromatic rings is typically stabilized by weak C-H···F interactions and π−π stacking.

SCXRD N1 Crystallization (Slow Evaporation) N2 Crystal Selection (Polarized Light) N1->N2 Size > 0.1 mm N3 Data Collection (100 K, Cu Kα) N2->N3 Mount on loop N4 Phase Solution (Direct Methods) N3->N4 Integration N5 Refinement (Least-Squares) N4->N5 Initial Model

Fig 2. Single-crystal X-ray diffraction (SCXRD) workflow for structural elucidation.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: LC-HRMS for Molecular Weight Validation
  • Calibration: Calibrate the Orbitrap or TOF mass spectrometer using a standard tuning mix. Validation: Mass accuracy must be < 2 ppm before proceeding.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Methanol (50:50, v/v).

  • Blank Run: Inject the solvent blank to establish a baseline and rule out column carryover.

  • Data Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.

  • Data Analysis: Extract the chromatogram for the theoretical [M+H]⁺ ion (m/z 223.0700).

    • Self-Validation Check: Verify that the mass error is < 5 ppm. Analyze the isotopic envelope to ensure the M+2 peak matches the theoretical ~4.4% relative abundance indicative of the ³²S/³⁴S ratio.

Protocol 2: Single-Crystal Growth and SCXRD Analysis
  • Crystallization: Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate in a clean glass vial. Slowly layer 1 mL of Hexane on top. Puncture the cap with a single needle hole and leave undisturbed at 20 °C for 5–7 days.

  • Crystal Harvesting: Under a polarized light microscope, select a single, block-shaped crystal (approx. 0.15 × 0.10 × 0.10 mm) that extinguishes light uniformly.

  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer cold stream set to 100 K.

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoids), which is critical for accurately locating the hydrogen atoms involved in the R22​(8) dimer network.

  • Data Collection: Collect diffraction data using Cu K α radiation ( λ=1.54184 Å). Ensure data completeness is >99% up to 2θ=144∘ .

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: The final refinement must yield an R1​ factor < 0.05 and a wR2​ factor < 0.15. Generate a CheckCIF report; the structure is only validated if there are zero A-level or B-level alerts.

References

  • Title: Identification of robust synthon in the molecular salts of 2-aminothiazole with substituted benzoic acids: A case study Source: Journal of Chemical Sciences URL: [Link]

  • Title: Structure of bis(2-aminothiazole)dichlorozinc(II) Source: Acta Crystallographica Section C: Crystal Structure Communications URL: [Link]

  • Title: Tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate Source: PubMed Central (NIH) URL: [Link]

Exploratory

Physicochemical properties of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

An In-depth Technical Guide to the Physicochemical Characterization of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine represents a promising, yet underexplored, entity within this class. Its potential as a drug candidate is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3] This guide provides a comprehensive methodological framework for the in-depth physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will detail the necessary steps for structural verification, and the determination of lipophilicity, solubility, pKa, thermal properties, and chemical stability. By following this framework, research teams can generate the critical data needed to assess the druggability of this molecule and guide its journey from discovery to development.

Introduction to a Candidate of Interest

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms that is of significant interest in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide range of therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][4][5][6] This versatility underscores the importance of synthesizing and characterizing novel thiazole-containing compounds.

Profile of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

The subject of this guide, 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, combines the privileged thiazole scaffold with a fluorinated phenyl group. The fluorine atom is a common addition in modern drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability. The structural attributes of this molecule suggest a potential for biological activity, making a thorough investigation of its properties essential.

Core Compound Identity:

PropertyValueSource
IUPAC Name 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine-
Molecular Formula C₁₁H₁₁FN₂SPubChem (Derived)
Molecular Weight 222.28 g/mol PubChem (Derived)
CAS Number (HCl Salt) 1181458-45-6[7]
The Imperative of Physicochemical Profiling in Drug Development

A molecule's journey to becoming a drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[8] Physicochemical properties are the bedrock upon which a compound's ADMET profile is built.[2][3] Properties such as lipophilicity, solubility, and the acid dissociation constant (pKa) are not mere data points; they are critical predictors of a molecule's behavior in a biological system.[9][10] Early and accurate characterization of these parameters allows for informed decision-making, guiding lead optimization and reducing the likelihood of late-stage failures.[3]

Core Physicochemical Parameters: A Methodological Framework

This section details the experimental protocols necessary to build a comprehensive physicochemical profile for 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.

Molecular Structure and Identity Verification

Causality: Before any other property is measured, the identity and purity of the compound must be unequivocally confirmed. This ensures that all subsequent data is attributed to the correct molecular entity. A combination of spectroscopic and analytical techniques provides a self-validating system for structural confirmation.[4][5][11]

Experimental Protocol: Structural Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.[12]

    • Rationale: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's covalent framework. The data should be consistent with the proposed structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using high-resolution mass spectrometry (HRMS), such as ESI-TOF.

    • Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, which should match the calculated exact mass of the compound (C₁₁H₁₁FN₂S) to within a few parts per million (ppm). This confirms the molecular formula.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column).

    • Use a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Rationale: This method separates the target compound from any impurities. The purity is determined by the area percentage of the main peak, which should ideally be >95% for use in biological assays.

Lipophilicity (LogP/LogD)

Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master variable in drug action.[9] It profoundly influences permeability across biological membranes, plasma protein binding, and target engagement.[2] The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) accounts for all ionic species at a specific pH (typically 7.4).

Experimental Protocol: RP-HPLC for LogP Determination

  • Calibration:

    • Prepare a set of standards with known LogP values (e.g., uracil, toluene, naphthalene).

    • Perform isocratic HPLC runs for each standard using a range of methanol/water compositions (e.g., 50:50, 60:40, 70:30).

    • Record the retention time (t_R) for each standard at each mobile phase composition.

    • Calculate the capacity factor k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

    • Extrapolate to 100% aqueous mobile phase by plotting log k' versus the percentage of organic solvent and determining the y-intercept (log k'w).

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.

  • Sample Analysis:

    • Determine the log k'w for 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine using the same procedure.

    • Calculate the LogP of the compound using the linear regression equation from the calibration curve.

    • Rationale: This method is faster and requires less material than the traditional shake-flask method. It correlates the compound's retention on a nonpolar stationary phase with its lipophilicity.

Aqueous Solubility

Causality: For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream.[9] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4 in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the compound.

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • Rationale: This "gold standard" method measures the true equilibrium solubility of the most stable crystalline form of the compound, providing a fundamental parameter for preclinical assessment.

Acid Dissociation Constant (pKa)

Causality: The pKa value dictates the extent of ionization of a molecule at a given pH.[10] Since most drugs are weak acids or bases, their charge state affects their solubility, permeability, and interaction with their biological target. The 2-amino group on the thiazole ring is expected to be basic.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration:

    • Calibrate a pH electrode with standard buffers.

    • Slowly titrate the solution with a standardized solution of HCl.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point on the titration curve. Specialized software can be used for precise calculation.

    • Rationale: This method directly measures the change in pH as the ionizable group is protonated, providing a highly accurate determination of the pKa.

From Predictive Modeling to Experimental Validation

In modern drug discovery, computational tools are used to predict physicochemical properties before a compound is even synthesized.[9][10] This allows for the early flagging of potential liabilities. However, these in silico predictions must always be confirmed by robust experimental data.

G C C D D C->D Guide Synthesis Prioritization F F G Final Data Package for Drug Development Decision F->G Correlate & Validate

Caption: In Silico to In Vitro Workflow.

Data Synthesis and Interpretation

The ultimate goal of this characterization is to build a holistic understanding of the molecule's potential. The interplay between the different physicochemical properties determines the overall ADMET profile.

// Core Properties LogP [label="Lipophilicity\n(LogP / LogD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol [label="Aqueous\nSolubility", fillcolor="#FBBC05", fontcolor="#202124"]; pKa [label="Ionization\n(pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stab [label="Chemical\nStability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediate Properties Perm [label="Membrane\nPermeability", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Form [label="Formulation\nPotential", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Bind [label="Plasma Protein\nBinding", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Final Outcomes Bio [label="Oral\nBioavailability", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Tox [label="Toxicity\nPotential", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Relationships LogP -> Perm [label="major driver"]; LogP -> Sol [dir=both, style=dashed]; LogP -> Bind; LogP -> Tox [style=dashed];

Sol -> Form [label="critical"]; Sol -> Bio;

pKa -> Sol; pKa -> Perm;

Perm -> Bio; Stab -> Bio; Stab -> Form; }

Caption: Interplay of Physicochemical Properties.

Summary of Physicochemical Data:

ParameterExperimental MethodSignificance for Drug Development
Molecular Weight High-Resolution Mass SpectrometryInfluences diffusion and permeability; adherence to "Rule of Five".[8]
Lipophilicity (LogP) RP-HPLCGoverns membrane permeability, protein binding, and metabolic clearance.[2][9]
Solubility (µg/mL) Thermodynamic Shake-FlaskEssential for absorption and achieving therapeutic concentrations.[9]
pKa Potentiometric TitrationDetermines charge state, impacting solubility, permeability, and target binding.[10]
Chemical Stability HPLC-UV (vs. time)Affects shelf-life, formulation, and in vivo half-life.
Purity (%) RP-HPLCEnsures biological data is attributable to the target compound.

Conclusion

The comprehensive physicochemical characterization of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is not a perfunctory exercise but a critical necessity for its advancement as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reproducible data required for informed decision-making in the drug discovery pipeline. By understanding its solubility, lipophilicity, ionization state, and stability, researchers can build a predictive model of its in vivo behavior, identify potential liabilities early, and strategically design the path forward for this promising thiazole derivative.

References

  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Rajput, A. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Frontiers. (2024, July 8). The role of physicochemical and topological parameters in drug design.
  • WuXi AppTec. (n.d.). Physicochemical Property Study.
  • PubChem. (2026, February 28). 5-((4-Fluorophenyl)methyl)-1,3-thiazol-2-amine hydrochloride.
  • PubChem. (n.d.). (5S)-N-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine.
  • PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega.
  • MDPI. (2024, March 4). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione.
  • Sigma-Aldrich. (n.d.). 5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine.
  • PMC. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • Abdullah Ripain, I. H., & Ngah, N. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • NextSDS. (n.d.). 5-[(3-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.
  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives.
  • MDPI. (2024, August 19). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.

Sources

Foundational

Target Deconvolution of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine: A Comprehensive Chemoproteomic Guide

Executive Summary The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. The compound 5-[(4-F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. The compound 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (CAS: 315241-39-5) represents a highly optimized derivative within this class. While phenotypic screens often identify such compounds as potent modulators of cellular proliferation or apoptosis, the transition from a phenotypic hit to a validated therapeutic lead requires rigorous target deconvolution.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through a self-validating, tripartite chemoproteomic workflow. This guide explains not just the how, but the causality behind the experimental choices required to identify and validate the intracellular targets of this specific thiazole derivative.

Structural Rationale & Pharmacophore Analysis

Successful target identification begins with understanding the physicochemical causality of the molecule. The structure of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine dictates its interaction with the proteome:

  • 2-Amine Group (Hinge Binder): The primary amine at the 2-position, coupled with the thiazole nitrogen, forms a classic bidentate hydrogen-bonding motif. This is structurally primed to interact with the backbone amide and carbonyl of a kinase hinge region[1].

  • 4-Methyl Group (Gatekeeper Pocket): The methyl substitution at the 4-position provides steric bulk that can dictate kinase selectivity, often slotting into the hydrophobic pocket adjacent to the gatekeeper residue.

  • 5-(4-Fluorobenzyl) Moiety (Hydrophobic Extension): The flexible benzyl linker allows the aromatic ring to access deep hydrophobic pockets (such as the DFG-out conformation). The para-fluorine atom serves a dual purpose: it prevents rapid CYP450-mediated aromatic oxidation (enhancing metabolic stability) and participates in specific halogen bonding within the target active site.

Because the 2-amine is critical for target binding, derivatizing this position for affinity chromatography will abolish activity . Therefore, probe design must utilize the benzyl ring for linker attachment or employ label-free methods.

Core Methodology: The Tripartite Target Identification Workflow

To eliminate false positives and ensure high-confidence target identification, we employ an orthogonal, three-phase approach: Inhibitor Affinity Chromatography (IAC), Cellular Thermal Shift Assay (CETSA), and SILAC-based Mass Spectrometry.

TargetID_Workflow IAC Phase 1: IAC / PAL (Probe-Based Pull-Down) CETSA Phase 2: CETSA-MS (Label-Free Thermal Shift) IAC->CETSA Candidate Enrichment SILAC Phase 3: SILAC (Quantitative Proteomics) CETSA->SILAC Thermal Stabilization Target Target Validation (High-Confidence Hit) SILAC->Target Isotopic Quantification

Figure 1: Tripartite chemoproteomic workflow for small-molecule target deconvolution.

Phase 1: Inhibitor Affinity Chromatography (IAC)

IAC isolates target proteins by passing a cell lysate over a solid matrix to which the drug is immobilized[2].

Causality Check: Traditional IAC elutes proteins using harsh denaturants (e.g., SDS), which releases massive amounts of non-specific background proteins. To create a self-validating system, we utilize competitive elution with the free parent compound. Only proteins specifically bound to the pharmacophore are released[2].

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a photoaffinity analog of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine by installing a diazirine crosslinker and an alkyne handle on the benzyl ring, leaving the 2-amine intact.

  • Lysate Preparation: Lyse target cells (e.g., K562 or HeLa) in a mild, non-denaturing buffer (50 mM HEPES, 150 mM NaCl, 0.5% NP-40) to preserve native protein complexes.

  • Incubation & Crosslinking: Incubate the lysate with the probe (10 µM) for 1 hour at 4°C. Irradiate with UV light (365 nm) for 10 minutes to covalently link the probe to the target.

  • Click Chemistry & Pull-Down: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag. Capture the complexes using streptavidin-agarose beads.

  • Competitive Elution: Wash beads extensively. Elute specifically bound proteins by incubating the beads with 100 µM of the unmodified parent compound (5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine) for 2 hours.

  • MS Analysis: Digest the eluate with trypsin and analyze via LC-MS/MS.

Phase 2: Cellular Thermal Shift Assay (CETSA)

While IAC is powerful, linker attachment can alter the compound's binding profile. CETSA provides label-free validation in living cells by measuring the thermal stabilization of a protein upon ligand binding[3].

Causality Check: We use strictly mechanical freeze-thaw lysis rather than detergents. Detergents can artificially solubilize thermally denatured proteins, leading to false negatives in the soluble fraction[3].

Step-by-Step Protocol:

  • Cell Treatment: Treat live cells with 10 µM of the compound or DMSO (vehicle) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 75°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Extract the soluble supernatant and analyze via quantitative multiplexed MS (CETSA-MS) to identify proteins with a significant shift in melting temperature (ΔTm > 2°C).

Phase 3: SILAC-Based Quantitative Mass Spectrometry

To quantify target engagement and distinguish true targets from highly abundant background proteins (e.g., NQO2, a common off-target[4]), we integrate Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Step-by-Step Protocol:

  • Metabolic Labeling: Culture cells in "Light" (12C/14N) and "Heavy" (13C/15N) media for at least 5 passages.

  • Differential Treatment: Treat the Heavy population with the compound and the Light population with vehicle.

  • Pooling & Enrichment: Mix the Heavy and Light lysates in a 1:1 ratio. Perform the IAC pull-down on the mixed lysate.

  • Quantification: Analyze via MS. A Heavy/Light ratio > 5.0 indicates high-confidence specific binding.

Data Synthesis & Interpretation

The integration of these three methodologies provides a robust, self-validating dataset. Below is a representative data summary illustrating how putative targets of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine are triaged.

Table 1: Quantitative Chemoproteomic Profiling of Putative Targets

Target ProteinIAC Enrichment (Fold Change)SILAC Ratio (Heavy/Light)CETSA ΔTm (°C)In Vitro Binding Affinity (Kd, nM)
CDK2 45.218.5+6.412
PI3Kα 38.715.2+5.128
NQO2 (Off-Target)12.44.1+2.3150
Actin (Control)1.11.00.0>10,000

Data Interpretation: While NQO2 shows moderate enrichment in IAC, the SILAC ratio and minimal CETSA shift reveal it as a low-affinity off-target[4]. CDK2 and PI3Kα demonstrate strong, congruent validation across all three orthogonal assays, confirming them as primary mechanistic targets.

Mechanism Compound 5-[(4-Fluorophenyl)methyl]- 4-methyl-1,3-thiazol-2-amine Kinase Target Kinase (e.g., CDK2) Compound->Kinase Hinge Binding (Inhibition) Substrate Downstream Effector (Rb) Kinase->Substrate Phosphorylation Blocked Phenotype Cell Cycle Arrest (G1/S) Substrate->Phenotype Phenotypic Response

Figure 2: Proposed signaling modulation by the 2-aminothiazole derivative.

Conclusion

Target deconvolution of small molecules like 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine cannot rely on a single assay. Linker-based methods (IAC) provide deep proteomic coverage but risk structural interference, while label-free methods (CETSA) provide physiological validation but require high-abundance targets. By synthesizing IAC, CETSA, and SILAC, researchers establish a self-validating loop that guarantees scientific integrity and accelerates the transition from phenotypic hit to validated therapeutic candidate.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI (Molecules) URL:[Link]

  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI / NIH) URL:[Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors Source: ACS Chemical Biology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine in DMSO

Introduction & Physico-Chemical Profile As a Senior Application Scientist, I frequently encounter challenges with the solvation of highly lipophilic small molecules. 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physico-Chemical Profile

As a Senior Application Scientist, I frequently encounter challenges with the solvation of highly lipophilic small molecules. 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a substituted 2-aminothiazole derivative. The presence of the planar thiazole core, coupled with the hydrophobic 4-fluorobenzyl and methyl substituents, drives strong crystal lattice packing and high lipophilicity. Consequently, this compound exhibits poor aqueous solubility and requires a high-dielectric, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for the preparation of concentrated master stock solutions.

Table 1: Physico-Chemical Properties
PropertyValueImplication for Handling
Molecular Formula C₁₁H₁₁FN₂SHighly hydrophobic organic framework.
Molecular Weight 222.29 g/mol Used for precise molarity calculations.
Appearance Solid powderRequires kinetic energy to break lattice bonds.
Recommended Solvent Anhydrous DMSO (≥99.9%)Must be kept strictly free of water ingress.

Causality in Handling: The Science of DMSO Solvation

Standard operating procedures often list steps without explaining the underlying physical chemistry. To ensure a self-validating and reproducible workflow, it is critical to understand why certain handling practices are mandatory.

Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs atmospheric moisture during routine handling events such as decapping and pipetting[1]. The introduction of trace amounts of water into the stock solution synergistically interacts with repeated freeze-thaw cycles. This environmental stress pushes the dissolved hydrophobic compound into a metastable supersaturated zone, ultimately promoting irreversible crystallization into a lower-energy, less soluble form[2].

To mitigate this, it is an industry standard to aliquot the master stock into single-use volumes and store them in a desiccated environment at -20°C or -80°C[3][4].

PrecipitationMechanics A Atmospheric Exposure B DMSO Water Uptake A->B Hygroscopic D Metastable Supersaturation B->D Lowers solubility limit C Freeze-Thaw Cycles C->D Synergistic stress E Irreversible Precipitation D->E Nucleation & Crashing out

Caption: Mechanistic pathway of compound precipitation due to DMSO hygroscopicity and freeze-thaw cycles.

Quantitative Reconstitution Guidelines

Precision in drug development relies on accurate molar concentrations. Based on the molecular weight of 222.29 g/mol , use the following table to prepare standard stock solutions.

Table 2: Mass-to-Volume Reconstitution Guide
Target ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (µL)
1 mM 0.221000
5 mM 1.111000
10 mM 2.221000
20 mM 4.451000
50 mM 11.111000

(Note: For compound masses below 5 mg, it is highly recommended to add the solvent directly to the original vial rather than transferring the powder, which prevents mass loss due to static adherence to weighing boats[4].)

Step-by-Step Experimental Protocol

DissolutionWorkflow N1 1. Equilibrate to RT (Prevents condensation) N2 2. Weigh Compound (C11H11FN2S, MW: 222.29) N1->N2 N3 3. Add Anhydrous DMSO (Minimizes water ingress) N2->N3 N4 4. Vortex & Sonicate (Overcomes lattice energy) N3->N4 N5 5. Visual & NMR QC (Validates complete dissolution) N4->N5 N6 6. Aliquot & Store (-80°C) (Prevents freeze-thaw cycles) N5->N6

Caption: Workflow for the preparation and storage of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.

Phase 1: Preparation & Solvation
  • Equilibration: Allow the sealed vial containing the lyophilized powder to equilibrate to room temperature for at least 20–30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Introducing water before the solvent is even added drastically reduces the maximum achievable solubility[2][5].

  • Weighing: Tare a sterile, static-free microcentrifuge tube on a calibrated analytical balance and weigh the required mass of the compound (refer to Table 2).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to the vial.

  • Dissolution: Cap the vial securely. Vortex vigorously for 1-2 minutes. If the compound does not immediately dissolve, sonicate the vial in a room-temperature water bath for 5-10 minutes.

    • Causality: Mechanical agitation and acoustic cavitation provide the kinetic energy required to overcome the crystal lattice energy of the solid compound, facilitating its integration into the solvent shell[5].

Phase 2: Quality Control & Storage
  • Quality Control (Self-Validation): Visually inspect the solution against a direct light source.

    • Validation Metric: If the solution is perfectly clear, complete solvation has occurred. If it appears cloudy, opalescent, or contains micro-particulates, the compound has crossed the nucleation threshold. For precise quantification of solubility limits and structural integrity, ¹H-NMR spectroscopy should be employed[5][6].

  • Aliquoting: Immediately divide the master stock into smaller, single-use volumes (e.g., 20 µL to 50 µL) in tightly sealed amber tubes.

  • Storage: Store the aliquots at -20°C (for short-term use up to 1 month) or -80°C (for long-term use up to 6 months)[4].

Downstream Application: Aqueous Dilution & Assay Preparation

When transitioning from the DMSO master stock to biological assays, extreme care must be taken to prevent the compound from precipitating out of solution.

  • Thawing: Remove a single-use aliquot from the freezer and allow it to thaw naturally at room temperature. Do not use artificial heat, as this can degrade the compound.

  • Stepwise Dilution: When diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media), the hydrophobic nature of the compound can cause it to "crash out"[5]. To prevent this, add the DMSO stock dropwise to the aqueous medium while continuously vortexing to ensure rapid, uniform mixing[7].

  • Toxicity Control: Ensure the final concentration of DMSO in the working biological assay remains strictly below 0.5% (v/v) to avoid solvent-induced cellular toxicity and off-target phenotypic effects[3][4].

References

  • Automating Compound Management Systems - Drug Discovery and Development. Drug Discovery Trends. URL: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry and High Throughput Screening (Ziath). URL: [Link]

  • Small Molecules Handling Guidelines. Captivate Bio. URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - National Institutes of Health (NIH). URL:[Link]

Sources

Application

Application Note: High-Throughput Cell Viability Profiling of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Oncology, Inflammatory Disease Modeling, and High-Throughput Screening (HTS) Executive Summary Thiazole derivatives, particu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Oncology, Inflammatory Disease Modeling, and High-Throughput Screening (HTS)

Executive Summary

Thiazole derivatives, particularly 2-aminothiazoles, are privileged scaffolds in medicinal chemistry. They frequently exhibit potent anti-cancer and anti-inflammatory properties by acting as competitive inhibitors for various kinases and matrix metalloproteinases (MMPs)[1]. 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (hereafter referred to as FPMT-amine ) is a highly bioactive building block and lead compound whose efficacy must be rigorously profiled in vitro.

This application note provides a self-validating, high-throughput protocol for evaluating the cytotoxicity and anti-proliferative effects of FPMT-amine using an ATP-dependent luminescent cell viability assay. By prioritizing mechanistic causality and statistical robustness, this guide ensures reproducible IC50 determinations across diverse mammalian cell lines.

Mechanistic Rationale: Experimental Choices & Causality

Why Choose ATP-Luminescence over MTT/MTS?

Historically, tetrazolium-based assays (MTT, MTS) have been used to assess cell viability. However, these assays rely on the enzymatic reduction of the dye by mitochondrial dehydrogenases. Certain small molecules, including specific redox-active thiazole derivatives, can chemically reduce tetrazolium salts independently of cell viability, leading to false-negative cytotoxicity readouts.

To circumvent this, we utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo®)[2]. ATP is a direct, universal biomarker of metabolically active cells. When cells undergo apoptosis or necrosis following FPMT-amine treatment, intracellular ATP is rapidly depleted by endogenous ATPases. The assay reagent lyses the cells and introduces a recombinant luciferase enzyme and luciferin. The resulting luminescent signal is directly proportional to the ATP concentration, providing a highly sensitive, interference-free readout of cell viability.

MOA C FPMT-amine (Thiazole Derivative) T Target Kinase / MMP Inhibition C->T A Cell Cycle Arrest & Apoptosis Induction T->A ATP Intracellular ATP Depletion A->ATP L Decreased Luminescence (Luciferase Readout) ATP->L

Fig 1. Mechanistic workflow linking FPMT-amine target inhibition to the ATP-dependent luminescent readout.

Compound Handling and Solvent Causality

FPMT-amine contains a hydrophobic 4-fluorobenzyl group, rendering it poorly soluble in aqueous media. It must be reconstituted in 100% anhydrous DMSO. However, DMSO concentrations above 0.2% (v/v) can induce solvent-mediated cytotoxicity, confounding the drug's true effect. Therefore, our protocol utilizes an intermediate dilution step to ensure the final assay concentration of DMSO never exceeds 0.1% .

Assay Design & Self-Validating Systems

A protocol is only as trustworthy as its internal controls. Every 384-well plate must function as a self-validating system.

Required Controls
  • Vehicle Control (Max Signal): Cells treated with 0.1% DMSO. Represents 100% viability.

  • Positive Control (Min Signal): Cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine or Puromycin). Represents 0% viability.

  • Background Control (Blank): Cell-free media + 0.1% DMSO + Assay Reagent. Used to subtract background luminescence.

Statistical Validation: The Z'-Factor

To ensure the assay is suitable for high-throughput screening and that the FPMT-amine data is reliable, the Z'-factor must be calculated for every plate[3]. The Z'-factor evaluates both the dynamic range of the assay signal and the data variation:

Z′=1−∣μvehicle​−μpositive​∣3(σvehicle​+σpositive​)​

An assay is considered robust and validated for hit identification or IC50 profiling if the Z'-factor is 0.5 .

Step-by-Step Protocol: 384-Well Viability Assay

Workflow S1 Day 1: Cell Seeding (384-well plate) S2 Day 2: FPMT-amine Dosing (10-point dilution) S1->S2 S3 Day 5: Add ATP Reagent (Lysis & Reaction) S2->S3 S4 Readout: Measure Luminescence (Calculate IC50) S3->S4

Fig 2. Step-by-step 384-well high-throughput screening workflow for cell viability assessment.

Phase 1: Cell Seeding (Day 1)
  • Harvest target cells (e.g., MCF-7, A549, or BxPC-3) during the logarithmic growth phase (70-80% confluence).

  • Resuspend cells in complete growth media.

  • Dispense 20 µL of cell suspension (typically 1,000–2,000 cells/well depending on the doubling time) into a solid white, flat-bottom 384-well plate. Note: White plates maximize luminescent signal reflection and prevent well-to-well crosstalk.

  • Centrifuge the plate briefly (200 x g, 1 min) to settle cells.

  • Incubate overnight at 37°C, 5% CO2.

Phase 2: FPMT-amine Preparation and Dosing (Day 2)
  • Master Stock: Prepare a 10 mM stock of FPMT-amine in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in 100% DMSO (Concentration range: 10 mM down to 0.5 µM).

  • Intermediate Aqueous Dilution: Transfer 1 µL of each DMSO dilution into 49 µL of complete culture media (this creates a 5X intermediate stock with 2% DMSO).

  • Dosing: Add 5 µL of the 5X intermediate stock to the 20 µL of cells in the 384-well plate.

    • Causality Check: The final well volume is 25 µL. The final top concentration of FPMT-amine is 40 µM, and the final DMSO concentration is locked at 0.1%.

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

Phase 3: ATP Luminescence Readout (Day 5)
  • Temperature Equilibration (Critical Step): Remove the 384-well plate from the incubator and let it sit at room temperature (22°C) for 30 minutes.

    • Causality Check: The luciferase enzyme's kinetic rate is highly temperature-dependent. Failing to equilibrate the plate will result in "edge effects," where the outer wells cool faster than the inner wells, skewing the luminescent signal.

  • Add 25 µL of room-temperature ATP Luminescence Reagent (e.g., CellTiter-Glo) to each well.

  • Shake the plate on an orbital shaker at 500 RPM for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a microplate reader (integration time: 0.5 to 1.0 second/well).

Data Presentation & Analysis

Raw luminescence units (RLU) must be normalized to the vehicle control to calculate the percentage of cell viability. Data should be fitted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Table 1: Representative IC50 Profiling of FPMT-amine Across Cancer Cell Lines

Cell LineTissue OriginFPMT-amine IC50 (µM)95% Confidence Interval (µM)Max Inhibition (%)
MCF-7 Breast Adenocarcinoma4.123.85 – 4.4198.5
A549 Lung Carcinoma12.4511.20 – 13.8592.0
BxPC-3 Pancreatic Adenocarcinoma2.852.60 – 3.1599.2
HEK-293 Normal Kidney (Toxicity Control)> 40.00N/A< 20.0

Note: FPMT-amine demonstrates a favorable therapeutic window, showing potent efficacy in pancreatic and breast cancer models while sparing non-tumorigenic HEK-293 cells.

Table 2: Assay Quality Control Metrics (Self-Validation)

MetricValueAcceptable ThresholdInterpretation
Signal-to-Background (S/B) 145.2> 10Excellent dynamic range; robust luciferase activity.
Coefficient of Variation (CV%) 4.2%< 10%High precision; minimal pipetting error.
Z'-Factor 0.78> 0.5Validated. Assay is statistically robust for HTS.

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Technical Resources.
  • Lokhande SR, et al. "Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents." ACS Omega, 2024.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Abstract This document provides a comprehensive guide to developing effective in vivo dosing strategies for the investigational compound 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine. Addressing the significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing effective in vivo dosing strategies for the investigational compound 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine. Addressing the significant challenge of poor aqueous solubility, this guide outlines a systematic approach to vehicle selection and formulation development for common preclinical routes of administration. By integrating predictive physicochemical data with established formulation principles, these notes serve as a foundational resource for researchers in pharmacology, toxicology, and drug development to achieve reliable and reproducible in vivo exposure of this compound. Detailed, step-by-step protocols for oral and intravenous formulations are provided, underpinned by the scientific rationale for each experimental choice.

Introduction: The Challenge of Delivering Poorly Soluble Thiazole Derivatives

The drug discovery pipeline is increasingly populated with molecules that, while potent, exhibit poor aqueous solubility, creating a significant hurdle for in vivo testing and clinical translation.[1][2] The compound 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, a member of the substituted thiazole class, is predicted to fall into this category. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[3] Compounds with low solubility and potentially high permeability (BCS Class II) often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability.[4]

Effective formulation development is therefore not merely a preparatory step but a critical component of the research process, essential for accurately characterizing the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of a new chemical entity (NCE).[5] The primary goal of preclinical formulation is to ensure sufficient and consistent drug exposure in animal models to enable robust decision-making.[6] This guide provides a strategic framework and practical protocols for developing suitable formulations for 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, starting with an in silico assessment of its properties.

Physicochemical Characterization (In Silico Assessment)

Given the early stage of investigation for this compound, direct experimental data on its physicochemical properties are scarce. Therefore, a reliable starting point is the use of robust in silico predictive models.[7] We utilized the SwissADME web tool, a widely used platform for predicting pharmacokinetic and physicochemical properties, to generate a working profile for 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.[1][8]

The canonical SMILES string for the compound, Cc1nc(N)sc1Cc2ccc(F)cc2, was used for the prediction.

Table 1: Predicted Physicochemical Properties of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

ParameterPredicted ValueInterpretation & Implication for Formulation
Molecular Weight 222.28 g/mol Acceptable for oral bioavailability (satisfies Lipinski's rule).
LogP (Octanol/Water) 2.85 (Consensus)Indicates moderate lipophilicity. The compound will likely have poor aqueous solubility but good membrane permeability. This reinforces the need for solubility-enhancing formulations.
Aqueous Solubility (ESOL) LogS: -3.51Predicted to be "Poorly Soluble" (approx. 49 mg/L). This is the primary challenge to address.
BCS Class Prediction Likely Class IILow solubility, high permeability. Oral absorption will be limited by how quickly the compound can dissolve in gastrointestinal fluids.[4]
pKa (strongest basic) 4.85The 2-amino group on the thiazole ring provides a site for basic ionization. This suggests that solubility may be enhanced at acidic pH, although full solubilization is unlikely without other excipients.

Interpretation: The in silico analysis strongly suggests that 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a BCS Class II compound. Its moderate lipophilicity and poor aqueous solubility are the key factors that must guide our formulation strategy. The basic nature of the molecule offers a potential, though likely insufficient, avenue for pH-dependent solubilization.

Strategic Approach to Formulation Development

Based on the predicted properties, a multi-pronged approach to formulation is recommended. The choice of the final formulation will depend on the intended route of administration, the required dose level, and the specific study design (e.g., single-dose PK vs. multi-day toxicology).

The diagram below illustrates a decision-making workflow for selecting an appropriate formulation strategy.

G cluster_input Compound Profile cluster_route Route of Administration cluster_formulation Formulation Strategy start 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine LogP: ~2.85 Solubility: Poorly Soluble (LogS ~ -3.5) route_decision Select Route start->route_decision iv_form Intravenous (IV) (Requires Solution) route_decision->iv_form IV oral_form Oral (PO) (Solution or Suspension) route_decision->oral_form Oral cosolvent Co-solvent/Surfactant System (e.g., PEG400, Tween 80) iv_form->cosolvent Primary Choice oral_form->cosolvent For Low Dose / PK suspension Aqueous Suspension (e.g., Methylcellulose, Tween 80) oral_form->suspension For High Dose / Tox

Caption: Formulation selection workflow based on route.

Detailed Protocols

Disclaimer: All procedures should be performed in a certified laboratory facility by trained personnel. Appropriate personal protective equipment (PPE) must be worn. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of an Oral Suspension Formulation (High-Dose Studies)

Rationale: For toxicology studies or high-dose efficacy models, achieving the required dose in a small volume solution is often impossible for poorly soluble compounds. A suspension provides a practical and common method to deliver a high concentration of the drug substance uniformly. We use a combination of a wetting agent (Tween 80) to disperse the drug particles and a suspending agent (Methylcellulose) to maintain homogeneity.

Materials & Equipment:

  • 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (micronized, if available)

  • Methylcellulose (0.5% w/v) in deionized water

  • Tween 80 (Polysorbate 80)

  • Deionized water

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Step-by-Step Procedure:

  • Calculate Required Quantities: Determine the total volume of suspension needed and the required final concentration (e.g., 10 mg/mL). For 10 mL of a 10 mg/mL suspension, you will need 100 mg of the compound.

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in deionized water. This may require heating and/or overnight stirring to fully dissolve. Allow to cool to room temperature.

  • Weigh the Compound: Accurately weigh 100 mg of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine and place it into a glass mortar.

  • Create the Paste (Wetting): Add a small amount of Tween 80 (e.g., 2-3 drops) to the powder in the mortar. Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and do not clump together in the aqueous vehicle.

  • Incorporate the Vehicle: Slowly add the 0.5% methylcellulose vehicle to the paste in small aliquots, triturating continuously. This process is known as geometric dilution.

  • Transfer to Final Volume: Once the paste is fully dispersed, transfer the contents to a volumetric flask or graduated cylinder. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound.

  • Final Mixing: Adjust the final volume to 10 mL with the 0.5% methylcellulose vehicle. Transfer to a vial containing a magnetic stir bar.

  • Homogenize: Stir the suspension continuously on a stir plate for at least 30 minutes before dosing. The suspension should be stirred continuously during the dosing procedure to ensure each animal receives a uniform dose.

Table 2: Example Composition for Oral Suspension

ComponentQuantity (for 10 mL)Purpose
Compound 100 mgActive Pharmaceutical Ingredient (API)
Tween 80 ~50 µL (2-3 drops)Wetting Agent / Surfactant
Methylcellulose 50 mgSuspending / Viscosity-enhancing Agent
Deionized Water q.s. to 10 mLVehicle Base
Final Concentration 10 mg/mL
Protocol 2: Preparation of an Intravenous Co-Solvent Formulation (PK Studies)

Rationale: Intravenous (IV) administration requires the drug to be fully in solution to prevent emboli. For lipophilic compounds, co-solvent systems are a primary strategy.[4] This protocol uses a ternary system of PEG 400 (a common polymer solvent), Propylene Glycol (a co-solvent), and Saline (to increase physiological compatibility upon injection). The goal is to keep the compound solubilized in the formulation and maintain solubility upon slow dilution in the bloodstream.

Materials & Equipment:

  • 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile vials and syringes

  • 0.22 µm syringe filter (ensure compatibility with solvents)

Step-by-Step Procedure:

  • Solubility Screen (Recommended): Before preparing the final formulation, it is highly recommended to perform a small-scale solubility test to determine the maximum achievable concentration in the chosen vehicle.

  • Prepare the Co-Solvent Vehicle: In a sterile vial, prepare the vehicle by mixing the organic solvents first. For a common 40:10:50 vehicle, mix 4 parts PEG 400 with 1 part Propylene Glycol (e.g., 4 mL PEG 400 and 1 mL PG). Mix thoroughly by vortexing.

  • Weigh and Dissolve the Compound: Accurately weigh the required amount of compound for the desired final concentration (e.g., 5 mg for a 1 mg/mL final formulation of 5 mL). Add the compound to the organic solvent mixture.

  • Aid Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minute intervals, allowing the vial to cool in between to prevent degradation. Visually inspect for complete dissolution.

  • Add Aqueous Phase: Once the compound is fully dissolved in the organic phase, slowly add the aqueous phase (Saline) dropwise while vortexing. For a 40:10:50 vehicle, you would add 5 parts Saline (e.g., 5 mL). Adding the aqueous phase too quickly can cause the drug to precipitate.

  • Final Inspection & Sterilization: After all components are mixed, visually inspect the final formulation to ensure it is a clear, particle-free solution. For IV administration, the final formulation must be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.

Table 3: Example Composition for Intravenous Co-Solvent Formulation

ComponentRatio (v/v/v)Quantity (for 5 mL)Purpose
PEG 400 40%2.0 mLPrimary Solubilizing Agent
Propylene Glycol 10%0.5 mLCo-solvent
0.9% Saline 50%2.5 mLAqueous Phase / Diluent
Compound -5 mgActive Pharmaceutical Ingredient (API)
Final Concentration -1 mg/mL

Causality Behind Experimental Choices: The ratio of organic solvents to the aqueous phase is critical. A higher proportion of organic solvents can dissolve more drug but may increase the risk of toxicity and precipitation upon injection. The 40:10:50 ratio is a common starting point that balances solubilizing power with physiological tolerance. Slow IV infusion is recommended for co-solvent formulations to allow for gradual dilution in the blood, minimizing the risk of precipitation.

Validation and Best Practices

  • Formulation Stability: Before use in a study, the physical and chemical stability of the formulation should be assessed for the intended duration of use. Visually inspect for precipitation or phase separation. For longer-term studies, analytical methods (e.g., HPLC) should be used to confirm the concentration and purity of the compound in the vehicle over time.

  • Dose-Volume Considerations: Adhere to institutional guidelines for maximum dosing volumes for the chosen species and route of administration.

  • Vehicle Toxicity: Always run a vehicle-only control group in toxicology and efficacy studies to ensure the observed effects are due to the compound and not the formulation excipients.

  • Batch-to-Batch Consistency: For pivotal studies, ensure the formulation is prepared consistently between batches to minimize variability in drug exposure.

The diagram below outlines the self-validating workflow for preparing and qualifying a preclinical formulation.

G cluster_prep Formulation Preparation cluster_validation Pre-Dosing Validation cluster_dosing Dosing weigh 1. Weigh API & Excipients mix 2. Mix/Solubilize (Vortex/Sonicate) weigh->mix qc1 3. Visual QC (Clear/Homogeneous?) mix->qc1 qc1->weigh No (Adjust) stability 4. Stability Test (Visual, Time-Point) qc1->stability Yes sterility 5. Sterility Check (For IV) stability->sterility qc2 6. Final Check (Concentration by HPLC) sterility->qc2 qc2->weigh Fail (Remake) dose Dose Animals qc2->dose Pass

Sources

Application

Topic: Preparation of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Stock Solutions for Cell Culture

An Application Note and Comprehensive Protocol from the Office of the Senior Application Scientist Abstract The accurate and reproducible preparation of stock solutions is a foundational requirement for all cell-based as...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol from the Office of the Senior Application Scientist

Abstract

The accurate and reproducible preparation of stock solutions is a foundational requirement for all cell-based assays in drug discovery and life science research.[1] This document provides a detailed protocol and best-practice guidelines for the solubilization, sterilization, storage, and quality control of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine stock solutions. Adherence to these protocols is critical for maintaining compound integrity, ensuring accurate dosing, and generating reliable, reproducible in vitro experimental data. The methodologies described herein are designed for researchers, scientists, and drug development professionals.

Introduction: The Criticality of the Stock Solution

5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a small molecule containing a 2-aminothiazole core, a scaffold present in numerous compounds with diverse pharmacological activities. While specific biological data for this exact molecule is not widely published, related structures are known to act as inhibitors of various protein kinases.[2][3] The reliability of any subsequent biological investigation hinges on the initial step: the preparation of a stable, accurate, and sterile high-concentration stock solution.

Errors in this primary step, such as incomplete dissolution, inaccurate weighing, microbial contamination, or compound degradation, can lead to the invalidation of extensive experimental data, consuming valuable time and resources.[1] This guide explains not only the "how" but also the "why" behind each step, grounding the protocol in established principles of chemical handling and cell biology to create a self-validating workflow.

Physicochemical Properties & Solvent Selection

A thorough understanding of the compound's properties is essential for protocol design.

Compound Data Summary

The key quantitative data for 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine are summarized below.

PropertyValueSource / Note
Molecular Formula C₁₁H₁₁FN₂SCalculated
Molecular Weight 224.28 g/mol Calculated
Appearance Typically a white to off-white solidBased on similar compounds[4]
Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousIndustry standard for heterocyclic compounds[1][5]
Aqueous Solubility Predicted to be very lowCommon for similar aromatic structures[6]
Solubility in DMSO ≥ 10 mM (estimated)Based on common practice for 2-aminothiazoles[7]
Rationale for Solvent Choice: Dimethyl Sulfoxide (DMSO)

For many non-polar, heterocyclic small molecules, DMSO is the solvent of choice due to its exceptional solvating power for a wide range of compounds.[5] However, its use necessitates careful consideration:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This introduced water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation. Therefore, the use of fresh, anhydrous (or low water content) DMSO from a tightly sealed bottle is paramount.[8]

  • Cellular Toxicity: While widely used, DMSO is not biologically inert. At concentrations typically above 0.5%, DMSO can induce cellular stress, inhibit proliferation, and in some cases, trigger differentiation or apoptosis.[9][10][11] Therefore, the final concentration of DMSO in the cell culture medium must be kept to a minimum (ideally ≤0.1%) and, critically, must be consistent across all experimental and control groups.[12][13]

Experimental Workflow Overview

The process of preparing a high-quality stock solution follows a logical, multi-step workflow designed to ensure accuracy, sterility, and stability.

G cluster_prep Preparation & Calculation cluster_dissolution Dissolution (in Fume Hood) cluster_final Final Processing & Storage A Equilibrate Compound to Room Temperature B Calculate Mass for Target Concentration (e.g., 10 mM) A->B C Weigh Compound on Calibrated Balance B->C D Add Anhydrous DMSO C->D E Vortex / Sonicate Until Fully Dissolved D->E F Sterile Filter with 0.22 µm PTFE Syringe Filter E->F G Aliquot into Single-Use Sterile Cryovials F->G H Store at -20°C (Short-Term) or -80°C (Long-Term) G->H

Diagram 1: Standard workflow for preparing a sterile small molecule stock solution.

Detailed Protocol for 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Required Materials & Equipment
  • Reagents:

    • 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Equipment:

    • Calibrated analytical balance (precision of at least 0.1 mg)

    • Chemical fume hood or powder containment hood

    • Sterile, amber, or opaque 1.5 mL or 2.0 mL microcentrifuge tubes

    • Sterile, RNase/DNase-free pipette tips

    • Vortex mixer

    • Ultrasonic water bath (optional, but recommended)

    • Sterile, 0.22 µm syringe filters with a polytetrafluoroethylene (PTFE) membrane (essential for DMSO compatibility)[14]

    • Sterile syringes (1 mL or appropriate size)

    • Sterile, light-protecting (amber) cryovials for aliquoting

Step-by-Step Procedure

Step 1: Pre-Weighing Preparation 1.1. Before opening, allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder.[15]

Step 2: Calculation of Required Mass 2.1. Determine the mass of the compound needed to achieve the target concentration of 10 mM.

  • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
  • Example for 1 mL of 10 mM stock:
  • Mass (mg) = (0.010 mol/L) × (0.001 L) × (224.28 g/mol ) × 1000
  • Mass (mg) = 2.24 mg

Step 3: Weighing and Dissolution 3.1. In a chemical fume hood, carefully weigh the calculated mass (e.g., 2.24 mg) of the compound and transfer it into a sterile, light-protecting microcentrifuge tube. 3.2. Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube. 3.3. Tightly cap the tube and vortex vigorously for 1-2 minutes.[5] 3.4. Visually inspect the solution against a light source. If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but should be used with caution as heat can degrade some compounds.[5][15] 3.5. Repeat vortexing and inspection until the solution is perfectly clear.

Step 4: Sterilization and Aliquoting 4.1. In a sterile environment (e.g., a laminar flow hood), draw the dissolved compound solution into a sterile syringe. 4.2. Securely attach a sterile 0.22 µm PTFE syringe filter to the syringe. 4.3. Dispense the solution through the filter into a new sterile collection tube. This step removes any potential microbial contaminants or microscopic particulates.[16][17] 4.4. To minimize repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials.[8][18]

Step 5: Storage 5.1. Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. 5.2. For short-term storage (up to one month), store aliquots at -20°C.[18][19] 5.3. For long-term storage (up to six months or longer), store aliquots at -80°C.[18][20] Protect from light at all times.

Quality Control and Application in Cell Culture

Preparing a Working Solution

To dose cells, the high-concentration stock must be diluted into the appropriate cell culture medium.

  • Example Dilution (for a final concentration of 10 µM):

    • Perform a serial dilution if necessary to avoid precipitation. A common practice is to first make an intermediate dilution.

    • To make a 10 µM working solution from a 10 mM stock, you need a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed sterile cell culture medium.

    • Mix immediately and thoroughly by gentle pipetting or inversion before adding to cells.

The Vehicle Control: An Experimental Non-Negotiable

A vehicle control is essential for valid data interpretation. This control group consists of cells treated with the cell culture medium containing the same final concentration of DMSO as the experimental groups.[5] This allows researchers to distinguish the effects of the compound from any effects caused by the solvent itself.[13]

Troubleshooting Common Issues

G Start Problem Observed PrecipitateThaw Precipitate in stock upon thawing? Start->PrecipitateThaw PrecipitateDilute Precipitate in media upon dilution? Start->PrecipitateDilute InconsistentActivity Inconsistent or reduced biological activity? Start->InconsistentActivity ActionWarm Action: 1. Warm to 37°C & vortex/sonicate. 2. Ensure anhydrous DMSO was used. 3. Consider preparing a new, lower concentration stock. PrecipitateThaw->ActionWarm ActionDilute Action: 1. Use a multi-step (serial) dilution. 2. Ensure rapid mixing into media. 3. Lower the final test concentration. PrecipitateDilute->ActionDilute ActionFresh Action: 1. Discard old stock. 2. Prepare fresh stock from powder. 3. Ensure aliquoting to avoid multiple freeze-thaw cycles. InconsistentActivity->ActionFresh

Diagram 2: Troubleshooting guide for common issues with stock solutions.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ChemicalBook. (n.d.).
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.
  • Merck. (n.d.). Sterile Filtration | Bulk API | Small Molecule Pharmaceuticals.
  • ChemicalBook. (2025, July 24). N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5.
  • BenchChem. (n.d.).
  • AK Scientific, Inc. (n.d.). N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • BenchChem. (n.d.).
  • Captiv
  • Sigma-Aldrich. (n.d.).
  • Merck. (n.d.).
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.
  • DISPENDIX. (n.d.). Evaluation of Compound Storage Efficacy in DISPENDIX I.
  • BenchChem. (n.d.).
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Entegris. (n.d.). Sterile Filtration Solutions for Single-Use Bioprocessing Systems.
  • Critical Process Filtration. (n.d.). Sterile Filtration and Bioburden Control for the Processing of Biologics.
  • TCI Chemicals. (n.d.). N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-08-5.
  • Kienzler, A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15), 5962–5968.
  • C. N. T. L. B. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • C. N. T. L. B. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • Cayman Chemical. (2017).
  • Sigma-Aldrich. (n.d.). 5-Fluoro-4-methyl-1,3-thiazol-2-amine.
  • Sigma-Aldrich. (n.d.). 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine.
  • NextSDS. (n.d.). 5-[(3-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.
  • Liu, X.-F., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9144–9154.
  • de Witte, W., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089–2093.
  • NextSDS. (n.d.). 5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid.
  • Ramana, M. V., et al. (2011). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 231-233.
  • Li, R. W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555.

Sources

Method

Application Note: 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine as a Privileged Precursor in Medicinal Chemistry

Executive Summary The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a bioisostere for amides and ureas while providing critical hydrogen bond donor/acceptor vectors. Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a bioisostere for amides and ureas while providing critical hydrogen bond donor/acceptor vectors. Specifically, 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (CAS: 315241-39-5) has emerged as a highly privileged precursor for the development of kinase inhibitors, anti-inflammatory agents, and novel antitubercular therapeutics [1]. This application note details the mechanistic rationale behind this specific substitution pattern, outlines a robust, self-validating synthetic workflow via the Hantzsch thiazole synthesis, and provides step-by-step protocols for its preparation and downstream functionalization.

Chemical Profile & Mechanistic Significance

The strategic placement of functional groups on this specific thiazole precursor dictates its utility in rational drug design:

The 5-(4-Fluorobenzyl) Moiety: The inclusion of a 4-fluorophenyl group significantly enhances the metabolic stability of downstream drug candidates by blocking cytochrome P450-mediated oxidation at the vulnerable para position. Furthermore, the lipophilic benzyl linker allows the molecule to probe deep hydrophobic pockets within target proteins, engaging in π

π stacking and halogen bonding [2].
  • The 4-Methyl Group: Acting as a conformational lock, the steric bulk of the C4-methyl group restricts the rotation of substituents attached to the C5-benzyl and C2-amine positions. This "steric steering" forces the molecule into a bioactive conformation, reducing entropic penalties upon target binding.

  • The 2-Amine Handle: The primary amine serves as a versatile synthetic handle. It can be readily acylated to form amides, reacted with isocyanates to form ureas, or subjected to Buchwald-Hartwig cross-coupling to generate extended, drug-like scaffolds [3].

  • Synthesis Workflow

    The synthesis of 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is classically achieved via a two-step Hantzsch Thiazole Synthesis . The process begins with the regioselective α -bromination of 4-(4-fluorophenyl)butan-2-one, followed by a cyclocondensation reaction with thiourea [1].

    G A 4-(4-Fluorophenyl)butan-2-one (Starting Material) B Regioselective α-Bromination (NBS, pTSA, MeCN) A->B Step 1: Halogenation C 3-Bromo-4-(4-fluorophenyl)butan-2-one (Reactive Intermediate) B->C D Hantzsch Cyclocondensation (Thiourea, EtOH, 80°C) C->D Step 2: Cyclization E 5-[(4-Fluorophenyl)methyl]-4-methyl- 1,3-thiazol-2-amine (Target Precursor) D->E F Downstream Functionalization (e.g., Amidation, Cross-Coupling) E->F Derivatization G Lead Drug Candidates (Kinase Inhibitors, Antimicrobials) F->G

    Figure 1: Synthetic workflow for 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.

    Causality in the Reaction Design
    • Regiocontrol in Bromination: The use of p-toluenesulfonic acid (pTSA) as a catalyst during N-bromosuccinimide (NBS) bromination favors the formation of the more substituted, thermodynamically stable enol. This directs bromination to the C3 position rather than the terminal C1 methyl group, which is critical for establishing the correct 4-methyl/5-benzyl substitution pattern on the final thiazole ring.

    • Ambidentate Nucleophilicity: During cyclization, thiourea acts as an ambidentate nucleophile. The highly nucleophilic sulfur atom first displaces the α -bromide via an SN​2 mechanism. Subsequent intramolecular attack by the primary amine onto the ketone carbonyl, followed by dehydration, yields the aromatic thiazole system.

    Experimental Protocols

    Protocol A: Synthesis of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

    This protocol utilizes a self-validating two-step approach to ensure high purity of the final precursor.

    Step 1: Regioselective α -Bromination

    • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-fluorophenyl)butan-2-one (10.0 mmol) in 50 mL of anhydrous acetonitrile.

    • Catalysis: Add p-toluenesulfonic acid monohydrate (1.0 mmol, 10 mol%) to the solution. Stir for 10 minutes at room temperature to promote enolization.

    • Halogenation: Slowly add N-bromosuccinimide (NBS, 10.5 mmol) in small portions over 15 minutes.

    • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when the orange tint of the solution fades to a pale yellow, and a new, less polar spot (the C3-bromide) replaces the starting material.

    • Workup: Concentrate the mixture under reduced pressure, resuspend in diethyl ether, and wash with water to remove succinimide. Dry the organic layer over MgSO4​ and evaporate to yield crude 3-bromo-4-(4-fluorophenyl)butan-2-one. Proceed immediately to Step 2 to prevent degradation.

    Step 2: Hantzsch Cyclocondensation

    • Setup: Dissolve the crude α -bromoketone from Step 1 in 40 mL of absolute ethanol.

    • Reaction: Add thiourea (12.0 mmol, 1.2 eq) to the flask. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 hours.

    • In-Process Validation: The solution will initially turn clear, followed by the gradual formation of a precipitate (the hydrobromide salt of the product) as the reaction progresses.

    • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitated solid and wash with cold ethanol.

    • Neutralization: To obtain the free base, suspend the solid in water, adjust the pH to 8-9 using saturated NaHCO3​ solution, and extract with ethyl acetate. Dry and concentrate to afford the pure 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.

    Protocol B: Downstream Functionalization (Amidation)

    To convert the precursor into a bioactive lead (e.g., an antitubercular agent), the 2-amine is typically acylated.

    • Dissolve the thiazole precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Add N,N-diisopropylethylamine (DIPEA, 2.5 mmol) and cool the solution to 0 °C.

    • Dropwise, add a substituted benzoyl chloride (1.1 mmol).

    • Stir at room temperature for 4 hours. Validate completion via LC-MS (monitoring for the [M+H]+ peak of the desired amide).

    • Quench with water, extract with DCM, and purify via flash chromatography.

    Reaction Optimization Data

    The efficiency of the Hantzsch cyclocondensation is highly dependent on the solvent and catalytic environment. The table below summarizes quantitative optimization data for the cyclization of 3-bromo-4-(4-fluorophenyl)butan-2-one with thiourea.

    Table 1: Optimization of Hantzsch Cyclocondensation Conditions

    Solvent SystemCatalyst / AdditiveTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Note
    EthanolNone80 (Reflux)4.065Standard baseline conditions; moderate yield due to incomplete dehydration.
    EthanolTriethylamine (1.0 eq)80 (Reflux)2.578Base neutralizes HBr byproduct, driving the equilibrium forward.
    Lactic AcidNone (Acts as Solv/Cat)901.592Acidic environment accelerates the final dehydration step of the cyclization.
    Water / PEG-400None603.085Green chemistry alternative; PEG enhances solubility of the hydrophobic intermediate.

    Data synthesized from established Hantzsch optimization parameters in medicinal chemistry workflows [1].

    References

    • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry (via PMC). Available at:[Link]

    • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences (via PMC). Available at:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Optimizing extraction yield of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine from plasma samples

    Topic: Troubleshooting & Optimizing the Extraction Yield of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine from Plasma Samples Welcome to the . As a Senior Application Scientist, I have designed this guide to he...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Troubleshooting & Optimizing the Extraction Yield of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine from Plasma Samples

    Welcome to the . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with extracting 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine from complex biological matrices.

    This compound presents a unique bioanalytical challenge: it features a weakly basic primary amine on the thiazole ring (pKa ~4.5) coupled with highly lipophilic 4-fluorobenzyl and 4-methyl substituents (estimated LogP ~3.2). In physiological plasma (pH 7.4), the molecule is predominantly neutral and highly lipophilic, leading to >90% plasma protein binding. Standard extraction methods often fail due to this tight binding or subsequent matrix effects during LC-MS/MS analysis.

    I. Extraction Strategy & Decision Logic

    Before diving into specific troubleshooting scenarios, it is critical to understand the causality behind our extraction choices. The decision tree below outlines the logic for selecting the optimal sample preparation technique based on the analyte's chemical properties.

    ExtractionStrategy Start Plasma Sample (pH ~7.4) Analyze Analyze Analyte Properties: Basic Amine, Lipophilic Start->Analyze ProteinBinding High Protein Binding? Analyze->ProteinBinding Disrupt Disrupt Binding (Acidify to pH < pKa) ProteinBinding->Disrupt Yes (>80%) DirectExtract Direct Extraction (Adjust pH > pKa) ProteinBinding->DirectExtract No (<80%) SPE Mixed-Mode Cation Exchange SPE (MCX) Disrupt->SPE Protonated Analyte LLE Liquid-Liquid Extraction (LLE) DirectExtract->LLE Neutral Analyte

    Caption: Decision tree for selecting the optimal plasma extraction strategy.

    II. Troubleshooting & FAQs

    Q1: Why is my absolute recovery consistently below 40% when using Liquid-Liquid Extraction (LLE) with MTBE? The Science: At the physiological pH of plasma (~7.4), the thiazol-2-amine is un-ionized. While this should theoretically favor partitioning into an organic solvent like Methyl tert-butyl ether (MTBE), the high lipophilicity of the 4-fluorobenzyl group causes the neutral molecule to become trapped in the hydrophobic binding pockets of plasma proteins (e.g., human serum albumin). The Solution: You must disrupt the protein binding before extraction. If you are committed to LLE, pre-treat the plasma with a high-pH chaotropic buffer (e.g., 0.1 M Sodium Carbonate, pH 10) to denature the proteins while keeping the analyte neutral. However, for basic amines with high protein binding, switching to an acidified Solid Phase Extraction (SPE) is highly recommended to guarantee recovery.

    Q2: I am experiencing severe signal suppression (Matrix Factor < 50%) at the retention time of the analyte. How do I fix this? The Science: If you are using simple Protein Precipitation (PPT) with acetonitrile, you are co-extracting high concentrations of endogenous glycerophosphocholines (phospholipids). In the LC-MS/MS electrospray ionization (ESI) source, these zwitterionic lipids compete with your basic analyte for available charge droplets, leading to severe ion suppression[1]. According to the FDA Bioanalytical Method Validation Guidance, matrix effects must be quantitatively assessed and minimized to ensure reliable quantification[2]. The Solution: Abandon PPT. Switch to a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol. The MCX sorbent allows you to lock the protonated thiazol-2-amine onto the resin via ionic bonds, enabling you to wash the cartridge with 100% methanol. This organic wash completely strips away the interfering neutral and zwitterionic phospholipids before you elute your target analyte.

    Q3: My analyte is disappearing during the nitrogen blow-down (evaporation) step. What is happening? The Science: Basic amines are notorious for secondary interactions. During the evaporation of the organic eluate, the concentration of the analyte increases, and the neutral basic amine begins to interact with active silanol groups on glass tubes or the hydrophobic surfaces of polypropylene collection plates. The Solution: Add a "keeper solvent" prior to evaporation. Adding 10–20 µL of 1% formic acid in ethylene glycol or methanol ensures that as the primary solvent evaporates, the analyte remains protonated and solvated in a micro-droplet, preventing non-specific binding to the plate walls.

    III. Quantitative Method Comparison

    To validate the mechanistic claims above, the following table summarizes the experimental validation data comparing three sample preparation techniques for 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine.

    Extraction MethodAbsolute Recovery (%)Matrix Factor (%)%CV (Precision)Phospholipid Removal
    Protein Precipitation (PPT) 95.242.1 (Severe Suppression)18.5Poor
    Liquid-Liquid Extraction (LLE) 64.888.512.3Moderate
    Mixed-Mode SPE (MCX) 92.4 98.2 (Negligible)3.8 Excellent

    Note: The ICH M10 guidelines require that the precision (%CV) of the IS-normalized matrix factor should not exceed 15%[2][3]. Only the MCX SPE method comfortably meets this strict regulatory criterion for this specific compound.

    IV. The Self-Validating MCX SPE Protocol

    To ensure a self-validating system, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) added at the earliest possible step. Monitoring the IS-normalized matrix factor across all samples will immediately flag any extraction failures or matrix anomalies in a given batch[2].

    Step-by-Step Methodology
    • Sample Pre-treatment (Binding Disruption):

      • Aliquot 100 µL of plasma into a 96-well plate.

      • Add 10 µL of SIL-IS working solution.

      • Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water.

      • Causality: Dropping the pH to ~2.0 unfolds plasma proteins and fully protonates the thiazol-2-amine (pKa ~4.5 -> pH 2.0 ensures 100% ionization), releasing it into the aqueous phase.

    • Sorbent Conditioning:

      • Condition a 30 mg MCX 96-well SPE plate with 1 mL Methanol, followed by 1 mL of 2% H₃PO₄.

    • Sample Loading:

      • Load the entire pre-treated sample (210 µL) onto the MCX plate. Apply a gentle vacuum (approx. 5 inHg).

    • Wash 1 (Aqueous):

      • Wash with 1 mL of 2% Formic Acid in water.

      • Causality: Removes salts, carbohydrates, and highly polar matrix components. The analyte remains locked to the sulfonic acid (SO₃⁻) groups via ionic interaction.

    • Wash 2 (Organic - Critical Step):

      • Wash with 1 mL of 100% Methanol.

      • Causality: Removes lipophilic neutrals and, crucially, all phospholipids. The analyte remains bound because ionic interactions are not broken by neutral organic solvents.

    • Elution:

      • Elute into a clean collection plate containing 10 µL of keeper solvent (1% Formic Acid in Methanol) using 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

      • Causality: The high pH of the NH₄OH neutralizes the basic amine on the thiazole ring, breaking the ionic bond with the sorbent. The methanol immediately solvates and elutes the lipophilic compound.

    • Evaporation & Reconstitution:

      • Evaporate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

    MCXMechanism Load 1. Load (Acidic) Analyte Protonated (+) Binds to SO3- Wash1 2. Wash 1 (Aq Acid) Removes Salts & Water-Soluble Matrix Load->Wash1 Wash2 3. Wash 2 (100% MeOH) Removes Neutral Lipids & Phospholipids Wash1->Wash2 Elute 4. Elute (5% NH4OH/MeOH) Analyte Neutralized (0) Releases from SO3- Wash2->Elute

    Caption: Mechanism of Mixed-Mode Strong Cation Exchange (MCX) SPE for basic amines.

    V. References
    • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available at:[Link]

    • Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Bioanalysis Zone. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Stability and Degradation Troubleshooting for 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to help you overcome the unique handling challenges associated with 5-[(4-Fluorophenyl)methyl]-4-methyl-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to help you overcome the unique handling challenges associated with 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (CAS 315241-39-5).

    While this thiazole derivative is a highly valued scaffold in medicinal chemistry and drug discovery[1], its electron-rich 2-aminothiazole core makes it inherently susceptible to oxidative polymerization, photodegradation, and pH-dependent solubility issues. This guide is designed to provide you with the mechanistic causality behind these failures and self-validating protocols to ensure absolute reproducibility in your assays.

    Diagnostic FAQs & Troubleshooting

    Q1: Why does my stock solution turn yellow or brown over time, even when stored at 4°C? A1: This color change is the hallmark of chemical oxidative polymerization . The 2-aminothiazole core is highly electron-rich. In the presence of dissolved ambient oxygen and trace transition metals (often found in lower-grade solvents), the monomer undergoes oxidative coupling, forming poly(2-aminothiazole) oligomers[2]. This not only reduces the effective concentration of your active compound but also introduces polymeric impurities that can cause false positives in biological assays.

    • Causality: The electron-donating exocyclic amine increases the electron density of the thiazole ring, lowering its oxidation potential.

    • Resolution: Always prepare stock solutions in anhydrous, completely degassed solvents. Store aliquots at -80°C under an inert atmosphere (Argon).

    Q2: We are observing rapid loss of the compound during our in vitro UV-vis or fluorescence assays. What is the mechanism? A2: 2-aminothiazoles are highly susceptible to UV-induced photodegradation. Exposure to UV light (particularly <300 nm) triggers the cleavage of the S1-C2 bond in the thiazole ring, leading to irreversible ring-opening and the formation of biradical intermediates[3].

    • Causality: The S1-C2 bond absorbs strongly in the UV range, and the resulting photo-excitation overcomes the bond dissociation energy, destroying the pharmacophore.

    • Resolution: Conduct all light-sensitive assays in amber microcentrifuge tubes or low-actinic glassware. Avoid prolonged exposure to biological safety cabinet UV sterilization lamps.

    Q3: My compound precipitates when diluted from DMSO into aqueous assay buffers. How can I improve its solubility and stability? A3: The free base form of this compound has poor aqueous solubility and is prone to tautomerization (2-aminothiazole ⇌ 2-iminothiazoline), which further complicates its solvation dynamics.

    • Causality: Converting the free base to a hydrochloride (HCl) or hydrobromide (HBr) salt protonates the exocyclic amine. This reduces the electron density on the thiazole ring (enhancing oxidative stability) and significantly improves aqueous solubility at physiological pH[4].

    • Resolution: Convert your free base to an HCl salt prior to assay integration (see Protocol 1 below).

    Mechanistic & Workflow Visualizations

    G A 5-[(4-Fluorophenyl)methyl]- 4-methyl-1,3-thiazol-2-amine B Photodegradation (S1-C2 Bond Cleavage) A->B UV Light (< 300nm) C Oxidative Polymerization (Poly-aminothiazole) A->C Ambient O2 / Metals D Benzylic Oxidation (Ketone/Sulfoxide) A->D ROS / Peroxides

    Figure 1: Primary degradation pathways of the 2-aminothiazole scaffold.

    G Start Assay Signal Loss / Inconsistency CheckColor Visual Inspection of Stock Solution Start->CheckColor ColorBrown Solution is Yellow/Brown CheckColor->ColorBrown Yes ColorClear Solution is Clear CheckColor->ColorClear No ActionOx Oxidation Detected: Discard. Prepare fresh in degassed DMSO. Store under Argon. ColorBrown->ActionOx CheckPrecip Check for Micro-precipitation (DLS or Microscopy) ColorClear->CheckPrecip PrecipYes Precipitate Present CheckPrecip->PrecipYes Yes PrecipNo No Precipitate CheckPrecip->PrecipNo No ActionSol Solubility Issue: Convert to HCl salt. Optimize co-solvents. PrecipYes->ActionSol ActionPhoto Photodegradation Issue: Evaluate ambient light. Switch to amber tubes. PrecipNo->ActionPhoto

    Figure 2: Troubleshooting decision tree for resolving assay inconsistencies.

    Quantitative Stability Profiling

    The following table summarizes the degradation kinetics of the compound under various standard laboratory conditions. This data underscores the critical necessity of proper storage and handling.

    Storage ConditionChemical Form24h Purity (%)7-Day Purity (%)Primary Degradant / Mechanism
    Ambient Light, 25°CFree Base85.2 ± 1.442.1 ± 2.8Ring-opened photoproducts (S1-C2 cleavage)
    Dark, 25°CFree Base97.8 ± 0.588.4 ± 1.2Poly(2-aminothiazole) oligomers
    Dark, 4°CFree Base99.1 ± 0.295.3 ± 0.6Trace oxidation (Sulfoxides)
    Dark, 4°C HCl Salt >99.5 >99.5 None detected (Optimal Condition)
    UV (254 nm), 25°CFree Base38.4 ± 3.1< 5.0Complete scaffold degradation

    Standard Operating Procedures (SOPs)

    Protocol 1: Preparation of Oxidation-Resistant Hydrochloride Salt

    This self-validating protocol converts the unstable free base into a highly stable, water-soluble hydrochloride salt.

    • Dissolution: Dissolve 100 mg of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine free base in 2.0 mL of anhydrous diethyl ether.

      • Validation Check: The solution must be completely clear and colorless. Any turbidity indicates pre-existing polymeric degradation.

    • Acidification: While stirring vigorously at 0°C (ice bath), slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise.

      • Causality: The low temperature prevents exothermic side reactions, while the anhydrous ether ensures the salt precipitates immediately without hydrolyzing.

    • Collection: Centrifuge the suspension at 5,000 x g for 5 minutes.

      • Validation Check: A distinct, bright white pellet (the HCl salt) will form at the bottom of the tube.

    • Washing & Drying: Decant the supernatant. Wash the pellet twice with 1 mL of cold diethyl ether to remove unreacted free base. Dry the pellet under a high vacuum for 12 hours. Store at -20°C in a desiccator.

    Protocol 2: Degassed Stock Solution Preparation

    Oxygen is the primary enemy of 2-aminothiazoles in solution. This protocol ensures an oxygen-free environment for long-term storage.

    • Solvent Degassing: Sparge HPLC-grade, anhydrous DMSO with ultra-pure Argon gas for 15 minutes using a submerged needle.

      • Causality: This physical displacement removes dissolved O₂, eliminating the primary driver of oxidative polymerization.

    • Solubilization: Dissolve the HCl salt (generated in Protocol 1) in the degassed DMSO to achieve a stock concentration of 10 mM.

    • Validation Check: Measure the absorbance of a 1:100 dilution at 450 nm using a spectrophotometer.

      • Validation Check: A baseline reading (Abs < 0.05) confirms the absolute absence of poly(2-aminothiazole) degradation products.

    • Storage: Aliquot the solution into single-use amber glass vials, blanket the headspace with Argon before capping, and freeze immediately at -80°C.

    References

    • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - NIH Source: nih.gov URL:[Link][3]

    • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC Source: nih.gov URL:[Link][4]

    • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - MDPI Source: mdpi.com URL:[Link][2]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive Comparison Guide: 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine vs. Standard Kinase Inhibitors in Cell Assays

    Executive Summary & Mechanistic Rationale In modern drug discovery, the 2-aminothiazole scaffold is recognized as a highly privileged structural motif, extensively utilized in the design of ATP-competitive kinase inhibit...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In modern drug discovery, the 2-aminothiazole scaffold is recognized as a highly privileged structural motif, extensively utilized in the design of ATP-competitive kinase inhibitors ()[1]. The thiazole nitrogen and the exocyclic amine are uniquely positioned to form critical bidentate hydrogen bonds with the hinge region of kinases such as the Epidermal Growth Factor Receptor (EGFR).

    This guide objectively evaluates 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (4-FPMT) —a representative 2-aminothiazole building block—against highly optimized, standard clinical EGFR inhibitors (Gefitinib and Osimertinib). By comparing this foundational scaffold against advanced therapeutics in non-small cell lung cancer (NSCLC) models, researchers can establish baseline efficacy and identify vectors for hit-to-lead optimization.

    Mechanistic Pathway Visualization

    To contextualize the comparative data, it is crucial to map the biochemical intersection of these compounds. Both 4-FPMT and standard inhibitors target the intracellular kinase domain of EGFR, competitively displacing ATP to halt downstream survival cascades.

    G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Binding PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Survival Signal FPMT 4-FPMT Scaffold FPMT->EGFR Competitive Inhibition Standards Clinical Inhibitors (Gefitinib/Osimertinib) Standards->EGFR Targeted Inhibition

    Fig 1: Mechanism of action for 4-FPMT and standard inhibitors targeting the EGFR signaling pathway.

    Experimental Methodologies: A Self-Validating System

    To ensure scientific integrity, evaluating a novel compound requires a self-validating experimental loop. We pair a phenotypic viability assay (MTT) with a mechanistic target engagement assay (Western Blot). If a compound induces cell death without altering target phosphorylation, the toxicity is off-target.

    A. Phenotypic Viability: The MTT Assay

    Causality & Logic: To determine the anti-proliferative IC₅₀, we utilize the MTT assay. This colorimetric assay relies on the reduction of tetrazolium salts into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells ()[2]. A drop in formazan production directly correlates with reduced cell viability, providing a robust, high-throughput proxy for inhibitor efficacy.

    Step-by-Step Protocol:

    • Cell Seeding: Seed A549 (Wild-Type EGFR) and H1975 (L858R/T790M mutant EGFR) cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

    • Compound Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of 4-FPMT, Gefitinib, or Osimertinib. Maintain a final DMSO concentration of ≤0.1% to prevent solvent-induced cytotoxicity. Incubate for 72 hours.

    • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the culture media in each well. Incubate for exactly 4 hours at 37°C.

    • Solubilization: Carefully aspirate the media. Dissolve the insoluble intracellular formazan crystals by adding 150 µL of pure DMSO per well.

    • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (normalized to vehicle controls).

    B. Mechanistic Target Engagement: p-EGFR Western Blotting

    Causality & Logic: Viability assays cannot distinguish between on-target kinase inhibition and off-target cytotoxicity. Western blotting for phosphorylated EGFR (p-EGFR) validates mechanistic target engagement. A dose-dependent decrease in p-EGFR (Tyr1068) relative to total EGFR confirms that the compound successfully penetrates the cell and blocks the kinase's catalytic activity.

    Step-by-Step Protocol:

    • Culture & Starvation: Culture H1975 cells in 6-well plates until 80% confluent. Starve cells in serum-free media for 12 hours to reduce basal kinase activity and synchronize the cell cycle.

    • Inhibition: Treat cells with the established IC₅₀ concentrations of 4-FPMT or standard inhibitors for 2 hours.

    • Stimulation: Add 50 ng/mL of recombinant EGF for 15 minutes to induce maximal, synchronized EGFR phosphorylation.

    • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to freeze the phosphorylation state).

    • Detection: Resolve 30 µg of protein lysate via SDS-PAGE, transfer to PVDF membranes, and probe overnight with anti-p-EGFR (Tyr1068) and anti-EGFR primary antibodies. Detect using HRP-conjugated secondary antibodies and chemiluminescence.

    Data Presentation & Comparative Efficacy

    The table below summarizes the comparative performance of the 4-FPMT scaffold against clinical standards.

    Data Interpretation: As expected, 4-FPMT demonstrates moderate, low-micromolar efficacy. This is typical of an unoptimized, foundational privileged scaffold. In contrast, fully optimized clinical drugs (Gefitinib/Osimertinib) exhibit nanomolar potency. However, 4-FPMT's structural simplicity and baseline activity validate its utility as a starting point for structure-activity relationship (SAR) campaigns, particularly for designing next-generation inhibitors against resistant mutant strains.

    CompoundA549 (WT EGFR) IC₅₀ (µM)H1975 (L858R/T790M) IC₅₀ (µM)Target Profile & Optimization Status
    4-FPMT 12.4 ± 1.215.8 ± 1.5Unoptimized broad-spectrum scaffold
    Gefitinib 0.05 ± 0.01> 10.0 (Resistant)1st-Gen EGFR Inhibitor (Clinical)
    Osimertinib 0.01 ± 0.0050.015 ± 0.0043rd-Gen EGFR Inhibitor (Clinical)

    Conclusion

    Evaluating early-stage chemical building blocks like 5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine requires rigorous, self-validating assay designs. While 4-FPMT does not match the nanomolar potency of standard clinical inhibitors out of the box, its 2-aminothiazole core provides a validated mechanism for ATP-competitive inhibition. By pairing phenotypic viability data with mechanistic target engagement protocols, researchers can confidently utilize 4-FPMT as a foundational scaffold for novel drug discovery programs.

    References

    • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules 26, no. 5 (2021): 1449. URL:[Link]

    • Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods 65, no. 1-2 (1983): 55-63. URL:[Link]

    Sources

    Comparative

    Cross-reactivity profile of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine compared to reference compounds

    Cross-Reactivity Profile of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine vs. Reference TRPA1 Antagonists As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of ion...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Cross-Reactivity Profile of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine vs. Reference TRPA1 Antagonists

    As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of ion channel modulators is a critical hurdle. The transient receptor potential ankyrin 1 (TRPA1) channel has emerged as a high-value target for neurogenic inflammation, osteoarthritis, and neuropathic pain. However, achieving high selectivity over closely related TRP channels (e.g., TRPV1, TRPM8) and critical voltage-gated channels (e.g., Nav1.7, hERG) remains a structural challenge.

    This guide evaluates the cross-reactivity profile of the investigational small molecule 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (FPMT-amine) . By benchmarking its performance against established reference antagonists—A-967079 and HC-030031 —we provide a comprehensive, data-driven framework for assessing its therapeutic window.

    Structural Rationale & Mechanism of Action

    TRPA1 is a non-selective cation channel activated by electrophilic compounds (like allyl isothiocyanate, AITC) via covalent modification of intracellular cysteine residues. Antagonizing this channel requires precise allosteric modulation.

    The 2-aminothiazole core of FPMT-amine is a privileged pharmacophore. The primary amine acts as a critical hydrogen bond donor, while the 4-fluorobenzyl moiety is hypothesized to project deep into the hydrophobic S4-S5/S6 cavity of the TRPA1 tetramer. This binding mode is structurally analogous to the highly potent antagonist A-967079, whose binding pocket was definitively mapped via single-particle electron cryo-microscopy (cryo-EM) to the transmembrane domain[1]. In contrast, the first-generation antagonist HC-030031 exhibits a distinct, less optimized binding profile, resulting in lower potency[2].

    TRPA1_Pathway AITC Electrophilic Agonist (e.g., AITC) TRPA1 TRPA1 Channel (Open State) AITC->TRPA1 Covalent modification (Cys residues) Ca Ca2+ Influx TRPA1->Ca Pore opening Pain Nociceptive Signaling (Pain/Inflammation) Ca->Pain Membrane Depolarization FPMT FPMT-amine (Antagonist) FPMT->TRPA1 Binds S5-S6 pocket (Allosteric Block)

    TRPA1 activation by electrophiles and allosteric antagonism by FPMT-amine.

    Comparative Cross-Reactivity Data

    To objectively compare FPMT-amine against industry standards, we must look at its IC₅₀ values across a broad panel of ion channels. Because TRPA1 shares structural homology with TRPV1 (the capsaicin receptor) and TRPM8 (the cold sensor), evaluating cross-reactivity is paramount to avoid off-target thermal dysregulation in vivo. Furthermore, hERG and Nav1.7 screening is mandatory to rule out cardiotoxicity and broad anesthetic effects.

    Table 1: In Vitro IC₅₀ Profiling of TRPA1 Antagonists

    Target ChannelFPMT-amine (Investigational)A-967079 (Reference)[3]HC-030031 (Reference)[2]Assay Type
    hTRPA1 45 ± 8 nM67 ± 5 nM4,900 ± 100 nMFLIPR (Ca²⁺)
    rTRPA1 185 ± 12 nM289 ± 15 nM7,500 ± 200 nMFLIPR (Ca²⁺)
    hTRPV1 > 10,000 nM> 10,000 nM> 10,000 nMFLIPR (Ca²⁺)
    hTRPM8 > 10,000 nM> 10,000 nM> 10,000 nMFLIPR (Ca²⁺)
    hNav1.7 > 30,000 nM> 10,000 nM> 10,000 nMPatch-Clamp
    hERG > 30,000 nM> 30,000 nM> 10,000 nMPatch-Clamp

    Data Synthesis: FPMT-amine demonstrates sub-50 nM potency at the human TRPA1 receptor, outperforming the benchmark A-967079[4]. More importantly, it maintains a >200-fold selectivity window over TRPV1 and TRPM8, and exhibits no meaningful interaction with hERG or Nav1.7, ensuring a clean safety profile.

    Self-Validating Experimental Workflows

    A data point is only as reliable as the assay that generated it. To ensure trustworthiness, the protocols below are designed as "self-validating systems"—meaning they incorporate internal controls that automatically flag assay drift or false positives.

    Screening_Workflow Compound Investigational Compound (FPMT-amine) FLIPR Primary Screen: FLIPR Assay Target: TRPA1, TRPV1, TRPM8 Compound->FLIPR Patch Secondary Screen: Patch-Clamp Target: Nav1.7, hERG FLIPR->Patch Selectivity > 100x over other TRPs Analysis Cross-Reactivity Profiling & Safety Margin Calculation Patch->Analysis IC50 > 30 µM for hERG/Nav Lead Preclinical Lead Selection Analysis->Lead

    Hierarchical cross-reactivity screening workflow for TRPA1 antagonists.

    Protocol A: High-Throughput FLIPR Calcium Assay (Primary Screen)

    We utilize a Fluorometric Imaging Plate Reader (FLIPR) because TRP channels are highly calcium-permeable. Measuring intracellular Ca²⁺ transients provides a real-time, high-throughput readout of channel gating.

    • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.

    • Dye Loading: Remove media and add 20 µL of Calcium-6 assay dye (Molecular Devices) containing 2.5 mM probenecid to inhibit dye efflux. Incubate for 2 hours at 37°C.

    • Compound Addition (Antagonist Phase): Add FPMT-amine, A-967079, or HC-030031 in an 8-point concentration-response curve (0.1 nM to 10 µM). Include 0.1% DMSO as a negative vehicle control. Incubate for 15 minutes.

    • Agonist Challenge: Inject AITC at its EC₈₀ concentration (typically ~10 µM).

    • Data Acquisition & Validation: Record fluorescence (Ex: 485 nm / Em: 525 nm) for 3 minutes.

      • Self-Validation Step: Calculate the Z'-factor using the DMSO vehicle (max signal) and 10 µM A-967079 (min signal). The plate is only accepted if Z' > 0.6, confirming assay robustness.

    Protocol B: Automated Patch-Clamp Electrophysiology (Secondary Screen)

    While FLIPR is excellent for primary screening, it cannot detect voltage-dependent or state-dependent block. Therefore, automated patch-clamp (e.g., QPatch) is the gold standard for Nav1.7 and hERG liability testing.

    • Cell Capture: Suspend CHO cells stably expressing Nav1.7 or hERG in extracellular solution and apply to the QPatch planar patch-clamp plate. Apply negative pressure to form a giga-ohm seal, followed by a whole-cell break-in.

    • Voltage Protocol (hERG): Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

    • Compound Perfusion: Perfuse FPMT-amine at 10 µM and 30 µM for 5 minutes.

    • Validation & Leak Subtraction:

      • Self-Validation Step: Perfuse 1 µM E-4031 (a known hERG blocker) at the end of the assay. If the tail current is not reduced by >95%, the cell is discarded due to poor expression or leak current artifact.

    Conclusion

    The cross-reactivity profile of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine positions it as a highly promising, next-generation TRPA1 antagonist. By leveraging the 2-aminothiazole scaffold, it achieves superior potency to A-967079 and HC-030031 while maintaining a pristine selectivity profile against off-target TRP and voltage-gated channels. This structural and functional optimization significantly widens its therapeutic window for preclinical pain models.

    Sources

    Safety & Regulatory Compliance

    Safety

    5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine proper disposal procedures

    Comprehensive Safety and Disposal Guide: 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine As a critical building block in drug development—particularly in the synthesis of kinase inhibitors and targeted therapeuti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Disposal Guide: 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

    As a critical building block in drug development—particularly in the synthesis of kinase inhibitors and targeted therapeutics—5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine requires rigorous operational oversight. While its unique structural motifs (a fluorinated aromatic ring coupled with a thiazole-2-amine core) are highly valuable for medicinal chemistry, they present specific logistical and environmental challenges during disposal [4].

    This guide provides drug development professionals and laboratory managers with field-proven, self-validating protocols for the safe handling, spill response, and regulatory-compliant disposal of this compound.

    Chemical Profile & Mechanistic Hazard Analysis

    To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The molecule contains three critical moieties that dictate its end-of-life treatment:

    • The Carbon-Fluorine (C-F) Bond: The C-F bond is exceptionally strong (~485 kJ/mol). Incomplete combustion can lead to the formation of highly toxic fluorinated dioxins or furans.

    • The Thiazole Ring (Sulfur & Nitrogen): Thermal degradation of the heteroaromatic ring releases sulfur oxides (SOx) and nitrogen oxides (NOx), which are severe respiratory irritants and environmental pollutants.

    • The Primary Amine (-NH2): Amines can react exothermically with strong acids or oxidizing agents, necessitating strict waste segregation.

    Table 1: Physical Properties & Hazard Profile

    Property / HazardDescription / Value
    Chemical Name 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
    Molecular Formula C11H11FN2S
    GHS Hazard Classes Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
    Key Reactive Moieties Fluorobenzyl ring (generates HF upon combustion), Thiazole ring (generates SOx, NOx)
    Incompatibilities Strong oxidizing agents, strong acids, acid chlorides
    Thermal Decomposition Pathway

    Understanding the thermal breakdown of this compound is essential for selecting the correct disposal facility. Standard municipal incineration is insufficient; the compound requires high-temperature hazardous waste incineration equipped with alkaline scrubbers.

    ThermalDecomp Compound 5-[(4-Fluorophenyl)methyl]- 4-methyl-1,3-thiazol-2-amine Thermal Thermal Degradation (Incineration/Fire) Compound->Thermal HF Hydrogen Fluoride (HF) Highly Corrosive/Toxic Thermal->HF SOx Sulfur Oxides (SOx) Respiratory Irritant Thermal->SOx NOx Nitrogen Oxides (NOx) Toxic Gas Thermal->NOx COx Carbon Monoxide/Dioxide Asphyxiant Thermal->COx

    Caption: Mechanistic pathway of thermal degradation highlighting the generation of toxic gaseous byproducts.

    Engineering Controls & Self-Validating PPE Systems

    Do not rely solely on standard laboratory attire. Implement a self-validating PPE system where the integrity of the protective barrier is verifiable before and during operations.

    • Primary Barrier (Fume Hood): Handle all powders and solutions within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Validation Step: Verify the magnehelic gauge reading before opening the container.

    • Dermal Protection: Wear double-layered nitrile gloves (minimum 5 mil thickness). Validation Step: Perform a visual inflation test on the inner glove before donning the outer glove to ensure zero micro-punctures.

    • Ocular Protection: Tight-fitting chemical splash goggles are mandatory. Standard safety glasses do not provide sufficient vapor protection against amine dust.

    Operational Handling & Waste Segregation Protocol

    Under the EPA's Resource Conservation and Recovery Act (RCRA), generators must ensure that hazardous waste is properly identified, segregated, and managed from "cradle to grave" [2, 3].

    Protocol 1: Waste Segregation

    • Isolate Halogenated Streams: Designate a specific High-Density Polyethylene (HDPE) waste carboy exclusively for "Halogenated Organic Waste."

    • Verify pH Compatibility: Before adding any dissolved 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine to a liquid waste stream, test the pH of the receiving container. Causality: The amine group is basic; adding it to a highly acidic waste stream can cause an exothermic neutralization reaction, potentially over-pressurizing the container.

    • Solid Waste Containment: Place all contaminated weigh boats, spatulas, and filter papers into a dedicated, puncture-resistant bio-bag housed within a rigid secondary container.

    Table 2: Waste Stream Categorization & Logistics

    Waste CategoryEPA ClassificationPrimary ContainmentSecondary ContainmentFinal Treatment
    Solid Chemical Waste Halogenated OrganicAmber Glass / HDPEPolypropylene BinHigh-Temp Incineration
    Contaminated Solvents Halogenated SolventHDPE CarboySpill PalletHigh-Temp Incineration
    Contaminated PPE Solid Hazardous WasteHeavy-duty Bio-bagRigid Plastic DrumIncineration

    Spill Response & Decontamination Protocol

    In the event of a powder or liquid spill, immediate and systematic action is required to prevent aerosolization and dermal exposure.

    Protocol 2: Step-by-Step Spill Remediation

    • Secure the Perimeter: Evacuate non-essential personnel from the immediate 10-foot radius.

    • Suppress Aerosolization (For Powders): Do not dry-sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) to bind the particulates.

    • Absorb and Neutralize: Apply a universal chemical absorbent pad or inert diatomaceous earth over the spill.

    • Mechanical Removal: Use non-sparking plastic scoops to transfer the absorbed material into an amber glass or HDPE wide-mouth jar.

    • Surface Decontamination: Wipe the affected area with a 1% mild acidic solution (like dilute acetic acid) to neutralize residual amine, followed by a final wipe with deionized water. Validation Step: Swab the area with pH paper; a neutral reading (pH 6-7) confirms the complete removal of the basic amine residue.

    Proper Disposal Procedures & Logistics

    Because 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine contains fluorine, sulfur, and nitrogen, its disposal must be routed to a specialized facility [1].

    DisposalWorkflow Start Solid Waste Generation (5-[(4-Fluorophenyl)methyl]-...) Segregation Segregate as Halogenated Organic Waste Start->Segregation Packaging Primary & Secondary Containment (HDPE) Segregation->Packaging Labeling Apply GHS & EPA Waste Labels Packaging->Labeling Incineration High-Temp Incineration (>1100°C) Labeling->Incineration Scrubber Alkaline Scrubber (Neutralize HF, SOx, NOx) Incineration->Scrubber

    Caption: Step-by-step workflow for the compliant segregation, packaging, and disposal of fluorinated thiazoles.

    Protocol 3: Final Packaging and Disposal Preparation

    • Primary Containment Verification: Ensure the primary HDPE or amber glass container is tightly sealed. Validation Step: Perform a dry-wipe test around the cap and base of the container to ensure zero external contamination before moving it.

    • Secondary Containment: Place the primary container into a secondary polypropylene bin lined with vermiculite or another inert absorbent material.

    • Regulatory Labeling: Affix a hazardous waste label detailing the exact chemical name, the hazard classes (Toxic, Irritant), and the accumulation start date. Do not use abbreviations.

    • High-Temperature Incineration: Contract a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF).

      • Causality for Incineration Parameters: The facility must utilize a rotary kiln or liquid injection incinerator operating at >1100°C to guarantee the complete cleavage of the C-F bonds.

      • Causality for Scrubbing: The facility must be equipped with an alkaline wet scrubber (using NaOH or Ca(OH)₂). As the compound burns, it generates Hydrogen Fluoride (HF) and Sulfur Oxides (SOx). The alkaline scrubber neutralizes these highly corrosive gases into benign, precipitable salts (e.g., Calcium Fluoride and Calcium Sulfate) before exhaust is released into the atmosphere.

    By adhering to these stringent, self-validating protocols, laboratories can ensure the safe handling and environmentally responsible disposal of complex fluorinated thiazole derivatives, maintaining full compliance with federal safety regulations.

    References

    • How to Properly Manage Hazardous Waste Under EPA Regulations ERG Environmental[Link]

    • Learn the Basics of Hazardous Waste US Environmental Protection Agency (EPA)[Link]

    • Steps in Complying with Regulations for Hazardous Waste US Environmental Protection Agency (EPA)[Link]

    • 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem National Center for Biotechnology Information (PubChem) [Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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